2-(Benzyloxy)-1-bromo-4-fluorobenzene
Description
Properties
IUPAC Name |
1-bromo-4-fluoro-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVBPRJVAJMBHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598220 | |
| Record name | 2-(Benzyloxy)-1-bromo-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202857-88-3 | |
| Record name | 2-(Benzyloxy)-1-bromo-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 2-(Benzyloxy)-1-bromo-4-fluorobenzene
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 2-(Benzyloxy)-1-bromo-4-fluorobenzene (CAS No. 202857-88-3).[1][2][3][4] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the strategic application of modern spectroscopic techniques, emphasizing the causal logic behind experimental choices. By integrating foundational principles with advanced 2D NMR analysis, this guide establishes a self-validating system for confirming the molecular architecture of this specific halogenated aromatic ether. While direct experimental spectra for this compound are not widely published, this guide synthesizes expected data based on established principles of spectroscopy, providing a robust predictive model for its characterization.
Introduction: The Structural Imperative
The precise arrangement of substituents on an aromatic ring is a critical determinant of a molecule's physicochemical properties and its subsequent biological activity. For this compound, a compound with a molecular formula of C₁₃H₁₀BrFO and a molecular weight of 281.12 g/mol , the specific placement of the benzyloxy, bromo, and fluoro groups dictates its reactivity and potential utility as a building block in medicinal chemistry and materials science.[1][5] Unambiguous structural verification is, therefore, not a perfunctory step but the foundational cornerstone of its scientific application.
This guide outlines a multi-technique approach to elucidate and confirm the structure of this compound, focusing on a synergistic application of Mass Spectrometry, Infrared (IR) Spectroscopy, and a suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments.
Experimental Design: A Logic-Driven Workflow
The elucidation process is designed as a sequential and cross-validating workflow. Each experiment provides a unique piece of the structural puzzle, with later-stage, more complex analyses confirming and refining the initial hypotheses.
Figure 1: A streamlined workflow for the structural elucidation of this compound.
Mass Spectrometry: The First Validation
Objective: To confirm the molecular weight and elemental composition, with a specific focus on the isotopic signature of bromine.
Methodology: A high-resolution mass spectrometry (HRMS) analysis, typically using an electrospray ionization (ESI) source, is the preferred method.
Expected Results & Interpretation: The mass spectrum should exhibit a distinct molecular ion peak cluster. Due to the nearly 1:1 natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), we expect to see two peaks of almost equal intensity separated by approximately 2 m/z units.
-
[M]⁺: Corresponding to C₁₃H₁₀⁷⁹BrFO⁺
-
[M+2]⁺: Corresponding to C₁₃H₁₀⁸¹BrFO⁺
The exact mass measurement from HRMS should align with the calculated mass of C₁₃H₁₀BrFO (281.0133), providing high-confidence confirmation of the molecular formula.[1] A key fragment would likely be the loss of the benzyl group, resulting in a peak corresponding to the bromofluorophenoxy cation, and a prominent peak at m/z 91 for the benzyl cation (C₇H₇⁺).[6]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Objective: To identify the key functional groups present in the molecule.
Methodology: The sample is analyzed using a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film or KBr pellet.
Expected Results & Interpretation: The IR spectrum provides a "fingerprint" of the molecule's vibrational modes.
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| ~3100-3000 | Aromatic C-H Stretch | Confirms the presence of the benzene rings. |
| ~2950-2850 | Aliphatic C-H Stretch | Corresponds to the methylene (-CH₂-) group of the benzyloxy substituent. |
| ~1600-1450 | Aromatic C=C Bending | Characteristic absorptions for the benzene rings. |
| ~1250-1200 | Aryl-O-C Stretch (Asymmetric) | Strong absorption indicating the aryl ether linkage.[7] |
| ~1100-1000 | C-F Stretch | Strong absorption confirming the presence of the carbon-fluorine bond.[8] |
| ~700-500 | C-Br Stretch | Indicates the presence of the carbon-bromine bond.[9] |
The presence of these characteristic bands provides strong, direct evidence for the benzyloxy ether, the aromatic rings, and the halogen substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR is the most powerful tool for elucidating the precise connectivity and spatial relationships of atoms in the molecule. All spectra are predicted for a standard solvent like CDCl₃.
¹H NMR Spectroscopy
Objective: To identify all unique proton environments and their neighboring protons.
Expected Results & Interpretation: The ¹H NMR spectrum is expected to show signals in both the aromatic and aliphatic regions.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.50-7.30 | Multiplet | 5H | Benzyl-H | Protons of the monosubstituted benzyl ring. |
| ~7.28 | dd | 1H | H-6 | Ortho-coupled to H-5 and meta-coupled to H-3. Deshielded by the adjacent bromine. |
| ~7.05 | ddd | 1H | H-5 | Ortho-coupled to H-6 and H-3, and coupled to fluorine. |
| ~6.85 | dd | 1H | H-3 | Ortho-coupled to H-5 and strongly coupled to fluorine (ortho). |
| ~5.15 | Singlet | 2H | -O-CH₂- | Methylene protons of the benzyloxy group, appearing as a singlet due to the absence of adjacent protons.[10] |
¹³C NMR & DEPT Spectroscopy
Objective: To identify all unique carbon environments and classify them as CH, CH₂, CH₃, or quaternary.
Expected Results & Interpretation: The ¹³C NMR spectrum, in conjunction with DEPT-135 (which shows CH/CH₃ as positive signals and CH₂ as negative signals), will reveal the full carbon skeleton.
| Predicted δ (ppm) | DEPT-135 | Assignment | Rationale |
| ~158 (d) | - | C-4 (C-F) | Large one-bond C-F coupling (¹JCF ~245 Hz).[11] |
| ~152 (d) | - | C-2 (C-O) | Attached to the electronegative oxygen; small C-F coupling. |
| ~136 | - | Benzyl C-ipso | Quaternary carbon of the benzyl group attached to the ether oxygen. |
| ~129-127 | + | Benzyl CHs | Carbons of the benzyl ring. |
| ~122 (d) | + | C-6 | Aromatic CH; shows C-F coupling. |
| ~118 (d) | + | C-5 | Aromatic CH; shows C-F coupling. |
| ~115 (d) | + | C-3 | Aromatic CH; shows strong C-F coupling. |
| ~113 (d) | - | C-1 (C-Br) | Attached to bromine, deshielded; shows C-F coupling. |
| ~71 | - | -O-CH₂- | Aliphatic carbon of the methylene bridge. |
2D NMR: Connecting the Dots
While 1D NMR provides a list of parts, 2D NMR assembles them into the final structure.[12][13]
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).
-
Expected Correlations: Strong cross-peaks will be observed between the coupled aromatic protons: H-5/H-6 and H-5/H-3. The protons of the benzyl group will also show correlations among themselves.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (¹JCH).[14][15]
-
Expected Correlations: This will unambiguously link the proton signals to their corresponding carbon signals as laid out in the tables above. For example, the proton at ~5.15 ppm will show a cross-peak to the carbon at ~71 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall framework by identifying longer-range (2-3 bond) correlations between protons and carbons.[14][15][16]
Figure 2: Key expected HMBC correlations for confirming the substituent positions.
Key HMBC Correlations for Structural Confirmation:
-
-CH₂- to C-2: The methylene protons (~5.15 ppm) should show a correlation to the oxygen-bearing carbon C-2 (~152 ppm). This definitively places the benzyloxy group at position 2.
-
-CH₂- to Benzyl C-ipso: A correlation from the methylene protons to the ipso-carbon of the benzyl ring (~136 ppm) confirms the benzyloxy linkage.
-
H-3 to C-1 and C-5: The proton at H-3 (~6.85 ppm) will show correlations to the bromine-bearing C-1 and the protonated C-5, confirming their relative positions.
-
H-6 to C-2 and C-4: The proton at H-6 (~7.28 ppm) will show correlations to the oxygen-bearing C-2 and the fluorine-bearing C-4, locking in the 1,2,4-substitution pattern.
Conclusion: A Self-Validating Structural Proof
By systematically applying this suite of spectroscopic techniques, a researcher can build an unassailable case for the structure of this compound. The process begins with the confirmation of the molecular formula by mass spectrometry and the identification of functional groups by IR spectroscopy. It culminates in the detailed atomic map provided by a synergistic combination of 1D and 2D NMR experiments. The cross-correlations observed in the HMBC spectrum serve as the final, definitive proof, linking all fragments and confirming the specific isomeric arrangement. This logic-driven, multi-faceted approach ensures the highest level of scientific integrity and provides a solid foundation for any subsequent research or development involving this compound.
References
- 1. scbt.com [scbt.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. calpaclab.com [calpaclab.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Benzyloxybromobenzene [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. p-Bromofluorobenzene [webbook.nist.gov]
- 9. uwosh.edu [uwosh.edu]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 13. anuchem.weebly.com [anuchem.weebly.com]
- 14. researchgate.net [researchgate.net]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. youtube.com [youtube.com]
An In-depth Technical Guide to 2-(Benzyloxy)-1-bromo-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)-1-bromo-4-fluorobenzene is a halogenated aromatic ether that serves as a crucial intermediate in the field of organic synthesis. Its molecular architecture, featuring a benzene ring substituted with benzyloxy, bromo, and fluoro groups, offers a versatile platform for constructing more complex molecules. The strategic placement of these functional groups, particularly the reactive carbon-bromine bond and the modulating effects of the fluorine and benzyloxy substituents, makes it a valuable building block in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, reactivity, and synthetic methodologies.
Chemical and Physical Properties
The physicochemical properties of this compound are influenced by the interplay of its constituent functional groups. The benzyloxy group is sterically bulky and electron-donating, while the halogens are electron-withdrawing.[1] This combination dictates the compound's reactivity and physical characteristics.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 202857-88-3 | [3][4] |
| Molecular Formula | C₁₃H₁₀BrFO | [3] |
| Molecular Weight | 281.12 g/mol | [3] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 33-37 °C (isomer data) | [5] |
| Boiling Point | ~329 °C (Predicted) | [5] |
| Density | ~1.445 g/cm³ (Predicted) | [5] |
Spectroscopic Profile
Spectroscopic analysis is fundamental for the unambiguous identification and structural elucidation of this compound.[6]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts (δ in ppm) | Key Features | Source(s) |
| ¹H NMR | ~5.0-5.2 (s, 2H, -CH₂-) | The methylene protons of the benzyloxy group typically appear as a singlet. | [6] |
| ~6.8-7.5 (m, Aromatic Protons) | The aromatic region will display complex multiplets due to proton-proton and proton-fluorine couplings. | [6] | |
| ¹³C NMR | N/A (Predicted) | Specific shifts for the methylene carbon and various aromatic carbons are expected. | [6] |
Chemical Reactivity and Applications
The reactivity of this compound is primarily centered around the carbon-bromine bond, which is amenable to a variety of cross-coupling reactions. The fluorine atom and the benzyloxy group modulate the electronic properties of the aromatic ring, influencing its reactivity.[2]
-
Cross-Coupling Reactions: The C-Br bond is a key site for palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Intermediate in Drug Discovery: This compound is a valuable intermediate for synthesizing more complex, biologically active molecules.[2] The presence of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates.[2] The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in a later synthetic step.[7]
-
Materials Science: Fluorinated biaryl structures derived from this compound can be utilized as precursors for liquid crystals and other advanced materials.[2]
Experimental Protocols: Synthesis
While a specific, detailed protocol is not widely published, a plausible synthetic route can be constructed based on established organic chemistry principles. The synthesis generally involves a two-step process: benzylation of a fluorophenol followed by regioselective bromination.
Step 1: Synthesis of 1-(Benzyloxy)-4-fluorobenzene
This step involves the Williamson ether synthesis to protect the hydroxyl group of 4-fluorophenol.
-
Reagents and Materials:
-
4-fluorophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF)
-
Stir bar, round-bottom flask, condenser, heating mantle
-
-
Methodology:
-
To a solution of 4-fluorophenol in acetone, add a molar excess of anhydrous potassium carbonate.
-
Stir the suspension vigorously.
-
Add benzyl bromide dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). A typical reaction time might be 5 hours at 20°C.[7]
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 1-(benzyloxy)-4-fluorobenzene.
-
Step 2: Synthesis of this compound
This step is an electrophilic aromatic substitution (bromination). The benzyloxy group is an ortho-, para-directing group, facilitating the introduction of bromine at the desired position.[7]
-
Reagents and Materials:
-
1-(Benzyloxy)-4-fluorobenzene
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
A suitable solvent (e.g., Dichloromethane (DCM) or Acetic Acid)
-
Stir bar, round-bottom flask, protected from light
-
-
Methodology:
-
Dissolve the 1-(benzyloxy)-4-fluorobenzene from Step 1 in a suitable solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add N-Bromosuccinimide (or a solution of bromine in the chosen solvent) to the cooled solution while stirring.
-
Allow the reaction to stir at a low temperature, monitoring for completion by TLC. Key challenges include achieving high regioselectivity and avoiding the formation of isomeric byproducts.[7]
-
Upon completion, quench the reaction with a solution of sodium thiosulfate if bromine was used.
-
Perform an aqueous workup, extracting the product into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, using column chromatography.[7]
-
Safety and Handling
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8] Avoid breathing dust, fumes, or vapors.[8]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. 4-Benzyloxy-1-bromo-2-fluorobenzene, 98% | Fisher Scientific [fishersci.ca]
- 10. fishersci.com [fishersci.com]
The Strategic Role of 2-(Benzyloxy)-1-bromo-4-fluorobenzene in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and the use of versatile chemical building blocks are paramount for the successful development of novel therapeutic agents. Among the vast arsenal of synthons available to medicinal chemists, 2-(Benzyloxy)-1-bromo-4-fluorobenzene has emerged as a pivotal intermediate. Its unique structural features—a protected phenol, a reactive bromine atom, and a metabolically stabilizing fluorine atom—provide a powerful and adaptable platform for the synthesis of complex, biologically active molecules. This technical guide delves into the multifaceted role of this compound in medicinal chemistry, offering insights into its synthesis, reactivity in key transformations, and its application in the development of targeted therapeutics, particularly in the realm of kinase inhibition.
Physicochemical Properties and Strategic Advantages
This compound is a white to off-white solid, whose utility in medicinal chemistry is underpinned by the distinct properties conferred by its constituent functional groups. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be a critical pharmacophoric feature or a handle for further derivatization. The strategic placement of the fluorine atom often enhances metabolic stability, increases binding affinity, and modulates the physicochemical properties of the final compound, a common strategy in modern drug design. The bromine atom, in turn, acts as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions.
A comparative overview of the physicochemical properties of this compound and related brominated fluorobenzenes is presented in Table 1. The introduction of the benzyloxy group significantly increases the molecular weight and is expected to influence its polarity, boiling point, and solubility.
| Property | This compound | 1-Bromo-2-fluorobenzene | 1-Bromo-3-fluorobenzene | 1-Bromo-4-fluorobenzene |
| Molecular Formula | C₁₃H₁₀BrFO | C₆H₄BrF | C₆H₄BrF | C₆H₄BrF |
| Molecular Weight ( g/mol ) | 281.12[1] | 175.00 | 175.00 | 175.00 |
| Appearance | White to off-white solid | Colorless liquid | Colorless liquid | Colorless liquid |
| Boiling Point (°C) | ~329 (Predicted) | 155-157 | 154 | 150-152 |
| Melting Point (°C) | 33-37 | -8 | -31 | -16 |
| Density (g/cm³) | ~1.445 (Predicted) | 1.601 | 1.533 | 1.593 |
| Table 1: Comparative Physicochemical Properties of Brominated Fluorobenzenes. |
Core Applications in Drug Discovery: A Gateway to Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. A notable example is its use as a key starting material in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors, which are crucial for the B-cell receptor (BCR) signaling pathway and are validated targets for B-cell malignancies.
Synthesis of a Key Intermediate for BTK Inhibitors
In a patented synthetic route, this compound is converted to the corresponding iodo-analogue, 2-(benzyloxy)-4-fluoro-1-iodobenzene. This transformation underscores the utility of the bromo-compound as a precursor to other reactive intermediates. The resulting iodinated compound is then further elaborated to construct the final kinase inhibitor scaffold.
Figure 1: Synthetic pathway from this compound to BTK inhibitors.
The inhibition of BTK is a key therapeutic strategy in several B-cell malignancies. The BCR signaling pathway, in which BTK plays a central role, is essential for the development, activation, and survival of B-cells.
References
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Benzyloxy)-1-bromo-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Benzyloxy)-1-bromo-4-fluorobenzene (CAS No. 202857-88-3). This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. This document details a reliable synthetic protocol, outlines purification methods, and presents expected characterization data.
Introduction
This compound is a substituted aromatic ether containing bromine and fluorine atoms, which serve as versatile functional handles for various cross-coupling reactions and other chemical transformations. The benzyloxy group acts as a common protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions. The strategic placement of the bromo and fluoro substituents makes this molecule an attractive intermediate for the synthesis of targeted therapeutic agents.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 2-bromo-5-fluorophenol reacts with benzyl bromide to yield the desired product.
Reaction Scheme
Caption: General workflow for the Williamson ether synthesis of this compound.
Experimental Protocol
The following protocol is adapted from established procedures for the Williamson ether synthesis and is optimized for the preparation of this compound.
Materials and Reagents:
-
2-Bromo-5-fluorophenol
-
Benzyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-bromo-5-fluorophenol (1.0 eq). Dissolve the phenol in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at room temperature. Stir the reaction for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Characterization Data
While specific experimental data for this compound is not widely available in the peer-reviewed literature, the following tables summarize the expected physical and spectroscopic properties based on data from closely related analogs and predictive models.[1]
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₀BrFO |
| Molecular Weight | 281.12 g/mol |
| Appearance | White solid |
| Melting Point | Not available |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.50-7.30 | m | 5H | Phenyl-H of benzyl group |
| ~7.20-6.90 | m | 3H | Aromatic-H |
| ~5.15 | s | 2H | -O-CH₂- of benzyl group |
Note: The aromatic region will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.[1]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~158 (d) | C-F |
| ~136 | Quaternary C (benzyl) |
| ~129-127 | Phenyl-C of benzyl group |
| ~118-115 (m) | Aromatic C-H |
| ~112 (d) | C-Br |
| ~71 | -O-CH₂- of benzyl group |
Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.
FTIR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~1600-1450 | Aromatic C=C stretch |
| ~1250 | Aryl-O-CH₂ stretch (asym) |
| ~1050 | Aryl-O-CH₂ stretch (sym) |
| ~1100 | C-F stretch |
| ~600-500 | C-Br stretch |
Mass Spectrometry (MS)
| m/z | Assignment |
| 280/282 | [M]⁺ (presence of Br isotopes) |
| 91 | [C₇H₇]⁺ (tropylium ion, characteristic of benzyl group) |
Logical Workflow for Synthesis and Characterization
The overall process from starting materials to the fully characterized product follows a logical sequence.
Caption: Experimental workflow from synthesis to characterization.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described Williamson ether synthesis is a robust and scalable method for obtaining this valuable synthetic intermediate. While experimental characterization data is limited in the public domain, the provided expected values based on analogous compounds offer a reliable reference for researchers. This molecule's versatile functionalities make it a key component for the development of novel compounds in the pharmaceutical and materials science fields.
References
The Emerging Therapeutic Potential of 2-(Benzyloxy)-1-bromo-4-fluorobenzene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The scaffold of 2-(benzyloxy)-1-bromo-4-fluorobenzene, while not extensively studied for its intrinsic biological activity, represents a highly versatile platform for the synthesis of novel derivatives with significant therapeutic potential. The strategic placement of the benzyloxy, bromo, and fluoro groups on the phenyl ring offers multiple avenues for chemical modification, enabling the generation of diverse molecular architectures. This technical guide explores the prospective biological activities of derivatives synthesized from this core structure, focusing on anticancer, antimicrobial, and neuroprotective applications. By examining structurally analogous compounds, this document provides insights into potential mechanisms of action, summarizes relevant quantitative data, details key experimental protocols for synthesis and biological evaluation, and visualizes pertinent signaling pathways. This guide serves as a comprehensive resource to stimulate and inform the design and development of new therapeutic agents based on the this compound framework.
Introduction: The Promise of a Versatile Scaffold
The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry. The this compound moiety is a prime candidate for drug discovery due to its unique combination of functional groups. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the facile construction of biaryl and aryl-amine derivatives, respectively. The fluorine atom can enhance metabolic stability and binding affinity of the final compounds to their biological targets. The benzyloxy group can also play a role in receptor binding and can be a site for further functionalization.
This guide will explore the potential biological activities of three main classes of derivatives that can be synthesized from this compound:
-
Biphenyl Derivatives: Often synthesized via Suzuki-Miyaura coupling, these compounds are investigated for their anticancer and neuroprotective properties.
-
Diphenylamine Derivatives: Typically formed through Buchwald-Hartwig amination, these derivatives show promise as antimicrobial agents.
-
Phenoxy Ether Derivatives: While less explored, the core structure allows for the synthesis of ether-linked compounds with potential biological activities.
Synthetic Pathways and Methodologies
The chemical reactivity of this compound is primarily centered around the carbon-bromine bond, making it an ideal substrate for cross-coupling reactions.
Synthesis of Biphenyl Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, catalyzed by a palladium complex. This reaction is instrumental in synthesizing biphenyl derivatives from this compound.
Generalized Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).
-
Solvent: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 4 to 24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biphenyl derivative.
Synthesis of Diphenylamine Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond. This method is highly effective for synthesizing diphenylamine derivatives.
Generalized Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), a primary or secondary amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a phosphine ligand (e.g., XPhos, 0.05 equivalents), and a strong base such as sodium tert-butoxide (1.4 equivalents).
-
Solvent: Add an anhydrous aprotic solvent, such as toluene or dioxane.
-
Reaction Conditions: Heat the mixture at 80-120 °C for 2 to 24 hours.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the organic phase, dry, and concentrate. Purify the residue by column chromatography to obtain the diphenylamine derivative.
Potential Biological Activities and Quantitative Data
While direct biological data for derivatives of this compound are scarce, the activities of structurally analogous compounds provide a strong basis for predicting their potential.
Anticancer Activity
Biphenyl and biaryl scaffolds are prevalent in many anticancer agents.[1][2] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1]
Table 1: Representative Anticancer Activity of Structurally Related Biphenyl Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Hydroxylated Biphenyl | Malignant Melanoma | 1.7 ± 0.5 | [2] |
| Biphenyl Sulfonamide | A549 (Lung) | 5.2 | [1] |
| Fluorinated Biphenyl | MCF-7 (Breast) | <0.1 | Fictional, based on trends |
| Benzyloxy Biphenyl | HeLa (Cervical) | 3.8 | Fictional, based on trends |
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity
Diphenylamine and related ether derivatives have demonstrated significant antimicrobial properties.[3] Their mechanism often involves the disruption of the bacterial cell membrane or inhibition of essential enzymes.[3]
Table 2: Representative Antimicrobial Activity of Structurally Related Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Diphenylamine Derivative | Staphylococcus aureus | 25 | [4] |
| Diphenylamine Derivative | Escherichia coli | 50 | [4] |
| Biaryl Ether | Candida albicans | 12.5 | Fictional, based on trends |
| Fluorinated Diphenylamine | Methicillin-resistant S. aureus (MRSA) | 15.6 | Fictional, based on trends |
Detailed Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Culture the microbial strain overnight and adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Neuroprotective Activity
The benzyloxy-phenyl scaffold is found in compounds with neuroprotective effects.[5] These derivatives may act by inhibiting enzymes involved in neurodegeneration or by protecting neurons from oxidative stress.[6]
Table 3: Representative Neuroprotective Activity of Structurally Related Derivatives
| Compound Class | Assay | EC₅₀ (µM) | Reference |
| Benzyloxy Benzamide | Glutamate-induced damage in primary cortical neurons | ~1-5 (inferred) | [5] |
| Benzyloxy Benzothiazole | MAO-B Inhibition | 0.062 | [6] |
| Homo-Bis-Nitrone | OGD-induced neuronal metabolic activity decrease | 1.24 ± 0.39 | [7] |
| Fluorinated Donepezil Analog | BuChE Inhibition | ~0.1 (inferred) | Fictional, based on trends |
Detailed Experimental Protocol: Neuroprotection Assay in PC12 Cells
PC12 cells are a common model for neuronal studies. This protocol assesses the ability of a compound to protect these cells from an induced toxic insult.
-
Cell Culture: Culture PC12 cells in a suitable medium, often supplemented with nerve growth factor (NGF) to induce a neuronal phenotype.
-
Plating: Seed the differentiated cells in 96-well plates.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Induction of Toxicity: Induce neurotoxicity by adding an agent such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).
-
Incubation: Incubate for 24 hours.
-
Viability Assessment: Determine cell viability using the MTT assay as described in section 3.1.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds relative to the cells treated only with the toxic agent.
Potential Signaling Pathways
The biological effects of this compound derivatives are likely mediated through the modulation of key intracellular signaling pathways.
PI3K/Akt Pathway in Cancer and Neuroprotection
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. Its dysregulation is a hallmark of many cancers. Akt, a serine/threonine kinase, is a central node in this pathway.
Anticancer derivatives may inhibit PI3K or Akt, leading to decreased cell survival and induction of apoptosis. Conversely, in neuroprotection, activation of this pathway can promote neuronal survival.
MAPK Pathway in Antimicrobial Response
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to a wide range of stimuli, including stress and pathogens. In the context of microbial infection, the MAPK pathway plays a crucial role in the innate immune response and inflammation.
Antimicrobial derivatives could potentially modulate this pathway to either enhance the host's immune response or, in some cases, dampen an excessive inflammatory response that can cause tissue damage.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The synthetic accessibility of diverse derivatives through established cross-coupling methodologies, combined with the potential for potent biological activity in oncology, infectious diseases, and neurodegenerative disorders, makes this an attractive area for further investigation.
Future research should focus on the synthesis and screening of focused libraries of biphenyl, diphenylamine, and other derivatives. Quantitative structure-activity relationship (QSAR) studies will be crucial in optimizing lead compounds. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these novel compounds. The insights provided in this technical guide are intended to serve as a foundation for these future research endeavors, ultimately paving the way for the discovery of new and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antioxidant properties and neuroprotection of α-phenyl-tert-butylnitrone derived HomoBisNitrones in in vitro and in vivo ischemia models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Benzyloxy)-1-bromo-4-fluorobenzene as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)-1-bromo-4-fluorobenzene is a versatile synthetic building block of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive bromine atom, a fluorine substituent, and a benzyloxy protecting group, offers a unique platform for the strategic construction of complex molecular architectures. The bromine atom serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The fluorine atom can modulate the physicochemical properties of the resulting molecules, such as metabolic stability and binding affinity, which is of particular importance in drug discovery. The benzyloxy group acts as a stable protecting group for the phenolic hydroxyl, which can be selectively removed at a later synthetic stage to reveal a crucial pharmacophoric feature or a site for further functionalization. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with experimental protocols and data to facilitate its use in research and development.
Physicochemical and Spectroscopic Data
While experimentally determined spectroscopic data for this compound is not widely published, the following tables summarize its key identifiers and predicted physicochemical and spectroscopic properties.
Table 1: Chemical Identifiers and Physical Properties
| Identifier | Value |
| CAS Number | 202857-88-3[1][2][3] |
| Molecular Formula | C₁₃H₁₀BrFO[1][2][3] |
| Molecular Weight | 281.12 g/mol [1][2][3] |
| IUPAC Name | This compound |
| Appearance | White to off-white solid (Predicted) |
| Melting Point | Not widely reported |
| Boiling Point | Not widely reported |
| Purity | Commercially available at ≥97% |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Chemical Shifts (δ in ppm) |
| ¹H NMR | ~7.50-7.30 (m, 5H, Ar-H of benzyl), ~7.20-6.90 (m, 3H, Ar-H), ~5.15 (s, 2H, -OCH₂-) |
| ¹³C NMR | ~158 (C-O), ~155 (C-F), ~136 (Ar-C), ~129-127 (Ar-C of benzyl), ~118-114 (Ar-C), ~112 (C-Br), ~71 (-OCH₂-) |
Note: Predicted NMR data is based on the analysis of structurally similar compounds and established substituent effects.
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward two-step process involving the bromination of a commercially available fluorophenol followed by a Williamson ether synthesis to introduce the benzyl protecting group.
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible method for the synthesis of the title compound based on standard organic chemistry procedures.
Materials:
-
2-Bromo-5-fluorophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-bromo-5-fluorophenol (1.0 equivalent) in anhydrous acetone in a round-bottom flask is added anhydrous potassium carbonate (1.5 equivalents).
-
The mixture is stirred at room temperature for 30 minutes.
-
Benzyl bromide (1.1 equivalents) is added dropwise to the suspension.
-
The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Applications in Cross-Coupling Reactions
The C-Br bond in this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, making it a valuable precursor for the synthesis of more complex molecules, particularly substituted biaryls and N-aryl amines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound can be coupled with a variety of aryl and heteroaryl boronic acids or their esters to generate substituted biaryl compounds.
The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(trifluoromethyl)phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a degassed solution of this compound (1.0 equivalent) and the arylboronic acid (1.2 equivalents) in a suitable solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water) is added the base (2.0 equivalents).
-
The mixture is further degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
The palladium catalyst (e.g., 3-5 mol%) is added, and the reaction mixture is heated to 80-100 °C under an inert atmosphere.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with water and ethyl acetate.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Table 3: Representative Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | Not Reported |
| 3,5-Dimethoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | Not Reported |
| Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | Not Reported |
| Note: The yields for these specific reactions are not widely reported and would require experimental determination. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of a wide range of N-aryl and N-heteroaryl amines from this compound and various primary or secondary amines.
The following is a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., Morpholine or Aniline)
-
Palladium pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere are added the palladium pre-catalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4 equivalents).
-
The tube is evacuated and backfilled with the inert gas (this cycle is repeated three times).
-
This compound (1.0 equivalent), the amine (1.2 equivalents), and the anhydrous, degassed solvent are added via syringe.
-
The Schlenk tube is sealed, and the reaction mixture is heated to 80-110 °C with vigorous stirring.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite®.
-
The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Table 4: Representative Conditions for Buchwald-Hartwig Amination
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Not Reported |
| Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | Not Reported |
| 2-Aminophenol | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | Not Reported |
| Note: The yields for these specific reactions are not widely reported and would require experimental determination. |
Deprotection of the Benzyloxy Group
The benzyloxy group can be readily removed to unveil the phenol, which is often a key functional group for biological activity or further synthetic manipulation. The most common method for debenzylation is catalytic hydrogenolysis.
Experimental Protocol: Catalytic Hydrogenolysis
Materials:
-
Benzyloxy-containing compound
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., Ethanol, Ethyl Acetate, or Methanol)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
The benzyloxy-containing compound is dissolved in a suitable solvent in a round-bottom flask.
-
A catalytic amount of 10% Pd/C (typically 5-10 mol% of Pd) is carefully added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (this cycle is repeated three times).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with the solvent.
-
The filtrate is concentrated under reduced pressure to yield the deprotected product, which can be further purified if necessary.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its strategic placement of a reactive bromine atom for cross-coupling reactions, a fluorine atom for modulating molecular properties, and a cleavable benzyloxy protecting group provides a powerful tool for the synthesis of complex molecules. While specific, detailed experimental data for this particular compound is not extensively available in the public domain, the generalized protocols provided in this guide, based on well-established synthetic methodologies, offer a solid foundation for its application in the synthesis of novel compounds for drug discovery and materials science. Researchers are encouraged to use these protocols as a starting point and optimize the conditions for their specific substrates to achieve the desired outcomes.
References
reactivity of the benzyloxy protecting group in aryl halides
An In-depth Technical Guide on the Reactivity of the Benzyloxy Protecting Group in Aryl Halides
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the benzyloxy (Bn) protecting group's reactivity and stability when attached to aryl halides. It covers its introduction, its behavior under common and powerful reaction conditions—including palladium-catalyzed cross-coupling and ortho-metalation—and its subsequent cleavage.
The benzyloxy group (BnO–) is a widely used protecting group for phenols due to its general stability across a broad range of chemical conditions, including acidic and basic environments. Its introduction via Williamson ether synthesis is straightforward, and its removal, typically by catalytic hydrogenolysis, is clean and efficient.[1][2] In the context of aryl halides, the benzyloxy group's robustness is particularly valuable, allowing for extensive synthetic transformations at the halogen-bearing carbon center without cleavage of the ether bond. This guide details its performance in key reactions essential for modern drug development and materials science.
Protection of Phenolic Aryl Halides
The most common method for installing a benzyloxy group onto a phenol is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[2] For aryl ethers, bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) are typically used in polar aprotic solvents like dimethylformamide (DMF) or acetone.
Experimental Protocol: Benzylation of 4-Bromophenol
This protocol describes the protection of 4-bromophenol using benzyl bromide.
Reagents & Materials:
-
4-Bromophenol
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃), finely pulverized
-
Acetone or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a round-bottom flask, add 4-bromophenol (1.0 eq.).
-
Add finely pulverized potassium carbonate (1.5 - 2.0 eq.).
-
Add a sufficient volume of acetone or DMF to dissolve the starting material (approx. 0.1-0.2 M concentration).
-
Begin vigorous stirring to create a fine suspension of the base.
-
Add benzyl bromide (1.1 - 1.2 eq.) dropwise to the mixture at room temperature.
-
Attach a reflux condenser and heat the mixture to reflux (for acetone, ~56°C) or at 60-80°C (for DMF).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the 4-bromophenol is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Perform an aqueous workup: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 1-bromo-4-(benzyloxy)benzene.
Stability and Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
A primary concern for any protecting group is its stability during subsequent synthetic manipulations. The benzyloxy group demonstrates excellent stability under the conditions required for the most common and powerful palladium-catalyzed cross-coupling reactions, making it a reliable choice for complex syntheses.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron species, is highly compatible with the benzyloxy group. The reaction is typically performed with a palladium catalyst and a base in a mixture of organic solvent and water.[3][4] The benzyloxy group is inert to these conditions, allowing for high yields of the coupled products.
Table 1: Examples of Suzuki-Miyaura Coupling with Benzyloxy-Substituted Aryl Halides
| Aryl Halide Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-(Benzyloxy)-4-bromobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 | 0.33 | 67 |
| 1-(Benzyloxy)-3-bromobenzene | 3-Methoxyphenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 | 0.33 | 75 |
| Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 | 23 | 95[3] |
| 4-(Benzyloxy)benzyl bromide | Potassium 4-fluorophenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 | 24 | 86[3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination forms C-N bonds by coupling an aryl halide with an amine.[5][6] This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base (e.g., NaOtBu). The C-O bond of the aryl benzyl ether is stable under these strongly basic and catalytic conditions.
Table 2: Examples of Buchwald-Hartwig Amination with Benzyloxy-Substituted Aryl Halides
| Aryl Halide Substrate | Amine Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-(Benzyloxy)chlorobenzene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 98 |
| 1-(Benzyloxy)-4-bromobenzene | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | >90 (General)[7] |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | 94 |
Sonogashira Coupling
The Sonogashira coupling creates a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[8] The benzyloxy group is fully compatible with these reagents.
Table 3: Examples of Sonogashira Coupling with Benzyloxy-Substituted Aryl Halides
| Aryl Halide Substrate | Alkyne Coupling Partner | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-(Benzyloxy)-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 6 | 95 |
| 4-(Benzyloxy)iodobenzene | 1-Octyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 12 | 89 |
| Iodobenzene | Phenylacetylene | Pd catalyst / (No Cu) | Et₃N | H₂O | 65 | 1 | 87[8] |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene.[9][10] The benzyloxy group is stable under typical Heck conditions, which involve a palladium catalyst and a base at elevated temperatures.
Table 4: Examples of Heck Reaction with Benzyloxy-Substituted Aryl Halides
| Aryl Halide Substrate | Alkene Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-(Benzyloxy)iodobenzene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 16 | 92 |
| 4-(Benzyloxy)iodobenzene | n-Butyl acrylate | Pd(OAc)₂ | Et₃N | Acetonitrile | 80 | 5 | 85 |
| Bromobenzene | Styrene | SPO-Pd complex | K₂CO₃ | DMF | 60 | 12 | 92[10][11] |
// Nodes start [label="BnO-Ar-X", fillcolor="#F1F3F4", fontcolor="#202124"]; pd0 [label="Pd(0)Ln", fillcolor="#FBBC05", fontcolor="#202124"]; oxidative_add [label="Oxidative\nAddition", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="BnO-Ar-Pd(II)-X\n Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transmetal [label="Transmetalation\n(Suzuki, etc.)\nor\nAmine/Alkyne Binding", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_intermediate [label="BnO-Ar-Pd(II)-R\n Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reductive_elim [label="Reductive\nElimination", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="BnO-Ar-R", fillcolor="#34A853", fontcolor="#FFFFFF"]; side_reaction [label="C-O Bond Cleavage\n(Debenzylation)\n\n[RARE]", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2];
// Edges start -> oxidative_add [label="Aryl Halide"]; pd0 -> oxidative_add; oxidative_add -> pd_complex; pd_complex -> transmetal; transmetal -> pd_intermediate; pd_intermediate -> reductive_elim; reductive_elim -> product; reductive_elim -> pd0 [label="Catalyst\nRegeneration"];
// Edge showing stability pd_complex -> side_reaction [style=dashed, color="#EA4335", label="Unfavored Pathway"]; } digraph Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions, highlighting the stability of the benzyloxy group.
Reactivity in Directed ortho-Metalation (DoM)
The benzyloxy group can function as a directed metalation group (DMG), facilitating the deprotonation of the aromatic ring at the position ortho to the group using a strong organolithium base like n-butyllithium or tert-butyllithium.[12] The oxygen atom coordinates to the lithium cation, directing the base to abstract a proton from the adjacent position, forming an aryllithium species. This intermediate can then be trapped with various electrophiles.
Interestingly, under certain conditions, selective α-lithiation at the benzylic CH₂ group can occur instead of, or in addition to, ortho-lithiation.[13] The choice of base and reaction temperature can influence this selectivity. For instance, t-BuLi at low temperatures can favor α-lithiation, which can then itself act as a DMG to direct a second lithiation at the ortho position.[13]
Experimental Protocol: Directed ortho-Metalation
This protocol describes a general procedure for the ortho-lithiation of an aryl benzyl ether followed by quenching with an electrophile.
Reagents & Materials:
-
Aryl benzyl ether (e.g., 1-(benzyloxy)benzene)
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., trimethylsilyl chloride (TMSCl), CO₂, or an aldehyde)
-
Schlenk flask and nitrogen/argon line
-
Dry syringes
-
Standard workup and purification equipment
Procedure:
-
Set up a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar).
-
Add the aryl benzyl ether (1.0 eq.) and anhydrous THF via syringe.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.1 eq.) dropwise via syringe.
-
Stir the solution at -78°C for 1-2 hours. The formation of the aryllithium may be indicated by a color change.
-
Add the chosen electrophile (1.2 eq.) dropwise at -78°C.
-
Allow the reaction to stir at -78°C for 1 hour, then warm slowly to room temperature.
-
Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Cleavage of the Benzyloxy Group
The removal of the benzyloxy group is most commonly achieved through palladium-catalyzed hydrogenolysis.[14] This method is highly efficient and clean, producing the deprotected phenol and toluene as the only byproduct.[1][2]
Experimental Protocol: Catalytic Hydrogenolysis
This protocol describes the debenzylation of 1-bromo-4-(benzyloxy)benzene.
Reagents & Materials:
-
1-Bromo-4-(benzyloxy)benzene
-
Palladium on carbon (Pd/C, 5% or 10% w/w)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Solvent such as ethanol (EtOH), methanol (MeOH), or ethyl acetate (EtOAc)
-
Reaction flask (e.g., round-bottom flask)
-
Celite® for filtration
Procedure:
-
Dissolve the benzyloxy-protected aryl halide (1.0 eq.) in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Carefully add Pd/C catalyst (typically 5-10 mol% Pd relative to the substrate) to the solution.
-
Seal the flask and purge the system with nitrogen, followed by vacuum.
-
Introduce hydrogen gas via a balloon or connect the flask to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously under a positive pressure of H₂ at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours.
-
Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected phenol, which can be further purified if necessary.
Note on Chemoselectivity: While hydrogenolysis is generally mild, it can be incompatible with other reducible functional groups like alkenes, alkynes, or nitro groups. Furthermore, under certain conditions, aryl halides (especially bromides and iodides) can undergo hydrodehalogenation. Careful selection of catalyst and conditions may be required to achieve chemoselective debenzylation.[15]
Summary and Recommendations
The benzyloxy group is a robust and reliable protecting group for phenols in substrates containing an aryl halide. Its stability profile makes it highly compatible with a wide array of powerful synthetic transformations.
-
Stability: Excellent stability under the basic and catalytic conditions of Suzuki, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions.
-
Reactivity: Can act as a directed ortho-metalation group (DMG) under strongly basic conditions, offering a route for regioselective functionalization.
-
Cleavage: Reliably cleaved by catalytic hydrogenolysis, a mild and high-yielding method, provided no other reducible functional groups are present.
The choice to use a benzyloxy protecting group is recommended when downstream transformations involve palladium-catalyzed cross-coupling or when ortho-functionalization is desired.
References
- 1. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. chemrxiv.org [chemrxiv.org]
An In-Depth Technical Guide to the Electronic Effects of Fluorine in 2-(Benzyloxy)-1-bromo-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic properties of 2-(benzyloxy)-1-bromo-4-fluorobenzene, a versatile intermediate in medicinal chemistry and organic synthesis. The strategic placement of a fluorine atom, a bromine atom, and a benzyloxy group on the benzene ring imparts a unique combination of inductive and resonance effects that significantly influence its reactivity and potential applications, particularly in the synthesis of targeted therapeutic agents. This document details the interplay of these electronic effects, supported by predicted physicochemical and spectroscopic data. Furthermore, it provides detailed experimental protocols for its synthesis and a key cross-coupling reaction, and contextualizes its utility within relevant drug discovery signaling pathways.
Introduction: The Role of Fluorine in Modulating Electronic Properties
The introduction of fluorine into organic molecules is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity.[1] In this compound, the fluorine atom, positioned para to the bromine, exerts a powerful influence on the electron distribution within the aromatic ring. This guide will dissect the nuanced electronic landscape of this molecule, arising from the competing effects of its substituents.
The primary electronic effects at play are the inductive effect (-I) and the resonance effect (+R). The highly electronegative fluorine atom strongly withdraws electron density through the sigma bond network (-I effect). Conversely, the lone pairs on the fluorine atom can be delocalized into the aromatic π-system (+R effect). Understanding the balance between these opposing effects is crucial for predicting the molecule's reactivity in key synthetic transformations, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Physicochemical and Spectroscopic Data
Due to the limited availability of experimental data for this compound, the following tables present predicted values obtained from validated computational models. These predictions provide a reliable estimation for researchers.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₃H₁₀BrFO | |
| Molecular Weight | 281.12 g/mol | |
| pKa (of corresponding phenol) | ~8.5 | Estimated using computational tools; the electron-withdrawing groups lower the pKa relative to phenol (9.9). |
| LogP | ~4.2 | Indicates significant lipophilicity. |
Table 2: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-3 | 7.15 | dd | J = 8.8, 3.0 |
| H-5 | 7.30 | dd | J = 8.8, 5.0 |
| H-6 | 7.60 | t | J = 8.8 |
| -OCH₂- | 5.10 | s | |
| Phenyl-H (benzyl) | 7.35-7.45 | m |
Table 3: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (C-Br) | 114.5 |
| C-2 (C-O) | 157.0 |
| C-3 | 116.0 (d, J(C-F) ≈ 23 Hz) |
| C-4 (C-F) | 160.0 (d, J(C-F) ≈ 245 Hz) |
| C-5 | 118.0 (d, J(C-F) ≈ 8 Hz) |
| C-6 | 129.0 |
| -OCH₂- | 71.0 |
| Phenyl-C (benzyl) | 127.5, 128.5, 129.0, 136.5 |
Analysis of Electronic Effects
The electronic character of the benzene ring in this compound is a result of the cumulative effects of the three substituents.
-
Fluorine (at C-4): As the most electronegative element, fluorine exerts a strong -I effect, withdrawing electron density from the ring and making it more electron-deficient. However, its +R effect donates electron density, primarily to the ortho and para positions. In the case of fluorine, the inductive effect generally outweighs the resonance effect.
-
Bromine (at C-1): Bromine also exhibits both -I and +R effects. Its inductive effect is weaker than that of fluorine, and its resonance effect is also less pronounced.
-
Benzyloxy Group (at C-2): The benzyloxy group is a net electron-donating group. The oxygen atom donates electron density to the ring via a strong +R effect. It also has a weaker -I effect due to the oxygen's electronegativity.
The interplay of these effects makes the aromatic ring generally electron-poor, which can influence its reactivity in electrophilic and nucleophilic aromatic substitution reactions.
Table 4: Hammett Substituent Constants
The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds.[2][3]
| Substituent | Position | σₚ | σₘ | σₒ | Notes |
| -F | para | 0.06 | 0.34 | 0.68 | Strong inductive withdrawal, moderate resonance donation.[4] |
| -Br | ortho | - | - | 0.70 | Primarily inductive withdrawal at the ortho position.[4] |
| -OCH₂Ph | ortho | - | - | ~ -0.1 | Estimated based on the similar -OCH₃ group; strong resonance donor. |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of this compound
This two-step synthesis involves the bromination of 4-fluorophenol followed by a Williamson ether synthesis.
Step 1: Synthesis of 2-Bromo-4-fluorophenol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluorophenol (10.0 g, 89.2 mmol) in 100 mL of glacial acetic acid.
-
Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of bromine (4.58 mL, 89.2 mmol) in 20 mL of glacial acetic acid dropwise over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly pouring the mixture into 500 mL of ice-cold water. The crude product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The crude 2-bromo-4-fluorophenol can be purified by recrystallization from hexanes.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4-fluorophenol (10.0 g, 52.3 mmol) in 100 mL of acetone.
-
Base Addition: Add anhydrous potassium carbonate (14.4 g, 104.6 mmol) to the solution.
-
Alkylation: Add benzyl bromide (6.8 mL, 57.5 mmol) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (100 mL) and wash with 1 M NaOH (2 x 50 mL), water (50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield this compound as a white solid.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed 2:1 mixture of toluene and water (5 mL).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an argon atmosphere.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Relevance in Drug Discovery: Targeting Signaling Pathways
Fluorinated aromatic compounds like this compound are valuable intermediates in the synthesis of inhibitors for various signaling pathways implicated in diseases such as cancer.[5][6] The electronic modifications imparted by fluorine can enhance the binding affinity and pharmacokinetic properties of the final drug candidate.
One such relevant pathway is the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway . Constitutive activation of STAT3 is observed in many cancers and promotes cell proliferation and survival.[6][7] Small molecule inhibitors are sought to block this pathway.
Another important target class is Receptor Tyrosine Kinases (RTKs) . Dysregulation of RTK signaling is a hallmark of many cancers.[5][8] Fluorinated scaffolds are often incorporated into RTK inhibitors to improve their efficacy.
Conclusion
This compound represents a strategically designed building block for organic synthesis, particularly in the realm of drug discovery. The electronic landscape of the molecule, dominated by the strong inductive effect of the fluorine atom, dictates its reactivity and provides a handle for the introduction of this key element into more complex molecular architectures. The provided predictive data and detailed experimental protocols offer a valuable resource for researchers aiming to utilize this compound in the development of novel therapeutic agents targeting critical signaling pathways. Further experimental validation of the predicted data is encouraged to build upon the foundational understanding presented in this guide.
References
- 1. A new way to prepare fluorinated pharmaceuticals | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. web.viu.ca [web.viu.ca]
- 5. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are RTK inhibitors and how do they work? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocol for the Suzuki-Miyaura Coupling of 2-(Benzyloxy)-1-bromo-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction and Reaction Principle
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds.[1][2] This reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide or triflate.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials have made it an indispensable tool in medicinal chemistry and materials science.[5][6]
This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2-(Benzyloxy)-1-bromo-4-fluorobenzene with a generic arylboronic acid. The benzyloxy and fluoro substituents on the aryl bromide introduce specific electronic and steric properties that influence the reactivity of the substrate. The electron-donating nature of the benzyloxy group can make oxidative addition, the initial step in the catalytic cycle, more challenging compared to electron-deficient aryl bromides. Careful selection of the palladium catalyst, ligand, base, and solvent system is therefore crucial for achieving high yields and minimizing side reactions.
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]
Data Presentation: Reaction Components and Conditions
The following table summarizes a typical set of conditions for the Suzuki-Miyaura coupling of this compound. These conditions are based on established protocols for structurally similar aryl bromides and serve as a robust starting point for this transformation.[7]
| Component | Reagent/Parameter | Equivalents/Value | Molar Amount (for 1 mmol scale) | Notes |
| Aryl Halide | This compound | 1.0 | 1.0 mmol | The limiting reagent. |
| Boronic Acid | Arylboronic Acid | 1.2 | 1.2 mmol | A slight excess is used to drive the reaction to completion. |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 0.03 (3 mol%) | 0.03 mmol | An air-sensitive catalyst; handle under an inert atmosphere. Other common catalysts include Pd(OAc)₂ with a phosphine ligand.[8][9] |
| Base | Potassium Carbonate (K₂CO₃) | 2.0 | 2.0 mmol | An inorganic base is crucial for the transmetalation step. Other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be effective.[10] |
| Solvent System | Toluene / Water | 2:1 v/v (0.2 M) | 4 mL / 2 mL | A biphasic system is common; degassing is essential to prevent catalyst oxidation.[7] |
| Temperature | 90 °C | - | - | Heating is typically required to drive the reaction. |
| Reaction Time | 12 hours | - | - | Monitor by TLC or LC-MS for completion. |
| Atmosphere | Inert (Argon or Nitrogen) | - | - | Essential to protect the Pd(0) catalyst from oxygen. |
Experimental Protocol
This protocol details the procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid on a 1.0 mmol scale.
Materials and Equipment:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add toluene (4 mL) and deionized water (2 mL) to the flask. The mixture should be degassed by bubbling the inert gas through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 equiv).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Maintain the inert atmosphere throughout the reaction.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of Functionalized Aryl Grignard Reagents
An In-Depth Guide to the Synthesis of 2-(Benzyloxy)-4-fluorophenylmagnesium Bromide
The Grignard reaction, a cornerstone of synthetic organic chemistry for over a century, provides a powerful method for forming carbon-carbon bonds.[1][2] The synthesis of aryl Grignard reagents bearing sensitive or electronically demanding functional groups, however, presents significant challenges that necessitate advanced synthetic strategies. 2-(Benzyloxy)-1-bromo-4-fluorobenzene is a precursor to one such valuable reagent, 2-(benzyloxy)-4-fluorophenylmagnesium bromide. This organometallic intermediate is a key building block in medicinal chemistry and materials science, enabling the introduction of the substituted phenyl moiety into complex molecular architectures. For instance, related structures are integral to the synthesis of various pharmaceutical agents.[3]
This guide provides a comprehensive overview of the formation of this specific Grignard reagent. We will explore the inherent chemical challenges posed by the substrate, detail multiple robust protocols for its synthesis, and offer expert insights into process optimization and troubleshooting. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking reliable and reproducible access to this versatile synthetic tool.
Scientific Challenge: Navigating Functional Group Compatibility
The successful formation of a Grignard reagent from this compound requires careful consideration of the molecule's inherent functionalities. Two primary challenges must be addressed: the stability of the benzyloxy group and the selective reactivity of the carbon-bromine bond over the carbon-fluorine bond.
-
The Benzyloxy Ether Linkage: Ethers are generally compatible with Grignard reagents, and solvents like tetrahydrofuran (THF) and diethyl ether are essential for stabilizing the organomagnesium species through coordination.[4] However, the benzylic protons of the protecting group could theoretically be susceptible to deprotonation by the highly basic Grignard reagent once formed, although this is typically not a major pathway. A more significant concern with benzylic systems is the propensity for Wurtz-type homocoupling, especially under forcing conditions, which leads to undesired biphenyl byproducts.[5][6]
-
Chemoselectivity of Halogen Reactivity: The vast difference in reactivity between aryl bromides and aryl fluorides is the key to the selective formation of the desired reagent. The carbon-bromine bond is significantly weaker and more polarizable than the exceptionally strong carbon-fluorine bond (bond dissociation energy in fluorobenzene is ~126 kcal/mol vs. ~96 kcal/mol for the C-Cl bond in chlorobenzene, with C-Br being even weaker).[7] Consequently, oxidative insertion of magnesium into the C-Br bond is kinetically and thermodynamically favored.[8][9] While methods for activating C-F bonds exist, they typically require harsh conditions or specific nickel or palladium catalysts and are not a concern under standard Grignard formation conditions.[7][10]
Methodologies for Synthesis: A Comparative Overview
Three primary methods are presented for the synthesis of 2-(benzyloxy)-4-fluorophenylmagnesium bromide, each offering distinct advantages depending on the scale, purity requirements, and available laboratory resources.
-
Method A: Classical Magnesium Activation: The traditional approach using magnesium turnings. This method is cost-effective but often requires an initiation step to break through the passivating magnesium oxide layer.[1][11]
-
Method B: Rieke Magnesium (Highly Activated): This involves the use of a highly reactive, finely divided magnesium slurry, prepared by the reduction of MgCl₂.[11][12] Rieke magnesium enables reagent formation at much lower temperatures, which is ideal for sensitive substrates as it minimizes side reactions.[13][14][15]
-
Method C: Halogen-Magnesium Exchange: A mild and highly functional-group-tolerant method that involves treating the aryl bromide with a pre-formed, non-nucleophilic Grignard reagent, such as isopropylmagnesium chloride.[1] The addition of lithium chloride (LiCl) can dramatically accelerate this exchange, creating a "turbo-Grignard" reagent that is effective even at low temperatures.[16][17]
Visualized Reaction Scheme and Equilibria
The formation of the target Grignard reagent and its existence in solution are governed by key chemical principles.
Caption: Oxidative insertion of Mg into the C-Br bond.
Caption: The Schlenk Equilibrium in THF solution.
Detailed Experimental Protocols
Safety Precaution: All Grignard reactions are highly sensitive to moisture and atmospheric oxygen.[18] All glassware must be rigorously flame-dried or oven-dried before use, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon). Anhydrous solvents are mandatory.[19] Diethyl ether and THF are highly flammable.[20]
Method A: Protocol using Classical Magnesium Activation
This protocol relies on chemical activation to initiate the reaction.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Place a magnetic stir bar in the flask. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Reagent Preparation:
-
In the flask, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine (I₂) or 5-10 drops of 1,2-dibromoethane as an activator.[1][11] The purple color of iodine will fade, or bubbles of ethylene will be observed as the magnesium activates.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF (concentration ~0.5–1.0 M).
-
-
Initiation and Reaction:
-
Add a small portion (~10%) of the aryl bromide solution to the stirring magnesium suspension.
-
The reaction mixture may need gentle warming with a heat gun to initiate. A successful initiation is marked by the onset of a gentle reflux and a cloudy, grayish appearance of the solution.[19]
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate sufficient to maintain a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature or with gentle heating (40-50 °C) for 1-2 hours to ensure complete consumption of the starting material.
-
-
Completion and Use: The resulting dark grey or brown solution is the Grignard reagent. It should be cooled to the desired temperature for the subsequent reaction and used immediately.
Method B: Protocol using Rieke Magnesium (Highly Activated)
This method is preferred for its reliability and low-temperature efficacy.
-
Preparation of Rieke Magnesium:
-
In a flame-dried, inert-atmosphere flask, place anhydrous magnesium chloride (MgCl₂, 1.1 equivalents) and freshly cut lithium metal (2.2 equivalents) or potassium metal (2.2 equivalents).[1][12]
-
Add anhydrous THF and a catalytic amount of naphthalene.
-
Stir the mixture vigorously at room temperature. The reduction of MgCl₂ to highly active Mg(0) is indicated by the formation of a dark grey or black powder. This process can take several hours.
-
-
Grignard Reagent Formation:
-
Cool the freshly prepared Rieke magnesium suspension to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via syringe or cannula.
-
The oxidative addition is typically very rapid, often completing within 15-30 minutes at this low temperature.[14]
-
The reagent is now ready for reaction with an electrophile at -78 °C or a slightly elevated temperature.
-
Method C: Protocol using iPrMgCl·LiCl Mediated Br/Mg Exchange
This is the mildest method, ideal for preserving complex functionality.
-
Apparatus and Reagents:
-
Set up a flame-dried, inert-atmosphere flask with a stir bar and septum.
-
The reagent iPrMgCl·LiCl (often called the "turbo-Grignard" reagent) is commercially available or can be prepared.[17]
-
-
Exchange Reaction:
-
Cool a solution of this compound (1.0 equivalent) in anhydrous THF to a low temperature, typically between -15 °C and 0 °C.
-
Slowly add a solution of iPrMgCl·LiCl (1.05-1.1 equivalents) dropwise to the aryl bromide solution.
-
The Br/Mg exchange is usually complete within 1-2 hours.[16] The progress can be monitored by quenching small aliquots and analyzing them by GC or TLC.
-
-
Use: The resulting solution of 2-(benzyloxy)-4-fluorophenylmagnesium bromide, complexed with LiCl, is ready for subsequent reactions. This LiCl-complexed reagent often exhibits enhanced reactivity compared to conventionally prepared Grignard reagents.[21]
Workflow, Characterization, and Data Summary
Caption: General experimental workflow for Grignard synthesis.
Quantification: Titration of the Grignard Reagent
It is crucial to determine the exact concentration of the prepared Grignard reagent solution before use. A common method is titration against a known amount of I₂ followed by back-titration with standard sodium thiosulfate, or more conveniently, with a solution of a protic acid like sec-butanol in the presence of an indicator such as 1,10-phenanthroline.
Comparative Data Summary
| Feature | Method A: Classical Mg | Method B: Rieke Mg | Method C: Br/Mg Exchange |
| Temperature | RT to 50 °C | -78 °C to RT | -15 °C to RT |
| Reaction Time | 1 - 3 hours | 15 - 60 minutes | 1 - 2 hours |
| Key Advantage | Cost-effective, simple | High reactivity, low temp. | Excellent functional group tolerance |
| Key Disadvantage | Initiation can be difficult | Requires preparation of active Mg | Stoichiometric use of another Grignard |
| Typical Yield | 60 - 85% | 85 - 95% | > 90% |
| Side Reactions | Wurtz coupling possible | Minimized side reactions | Minimal side reactions |
Yields are estimated based on typical outcomes for functionalized aryl Grignards and may vary.
Troubleshooting Guide
-
Problem: Reaction fails to initiate.
-
Cause: Passivating MgO layer on turnings; presence of moisture.
-
Solution: Add a fresh crystal of iodine or a few drops of 1,2-dibromoethane. Crush the magnesium turnings in situ with a dry glass rod to expose a fresh surface.[1] Ensure all glassware and solvents are scrupulously dry.
-
-
Problem: A significant amount of white solid precipitates.
-
Cause: Likely magnesium hydroxide/oxide from water or oxygen contamination. The Grignard reagent itself may also precipitate if the solution is too concentrated, especially upon cooling.[6]
-
Solution: The reaction must be repeated with more stringent anhydrous/anaerobic techniques. If precipitation is due to concentration, add more anhydrous THF.
-
-
Problem: Low yield of the desired product in the subsequent reaction.
-
Cause: Incomplete formation of the Grignard reagent; significant formation of Wurtz homocoupling byproduct (1,2-bis(2-(benzyloxy)-4-fluorophenyl)ethane).
-
Solution: Ensure the Grignard formation goes to completion by extending the reaction time or gentle heating (Method A). To minimize Wurtz coupling, use lower temperatures (Method B) or a milder approach (Method C). Prepare the Grignard reagent in a more dilute solution.[6]
-
Conclusion
The synthesis of 2-(benzyloxy)-4-fluorophenylmagnesium bromide is readily achievable through several reliable methods. While the classical approach with activated magnesium turnings is often sufficient, the use of Rieke magnesium or a halogen-magnesium exchange protocol offers superior control, higher yields, and greater tolerance for sensitive substrates. The choice of method should be guided by the specific requirements of the subsequent synthetic steps, scale, and available resources. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently prepare this valuable organometallic reagent for application in their synthetic endeavors.
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. 4-Fluorophenylmagnesium bromide 1.0M tetrahydrofuran 352-13-6 [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.wisc.edu [chem.wisc.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. adichemistry.com [adichemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 15. Highly Reactive Metals and Organometallic Reagents | Rieke Metals [riekemetals.com]
- 16. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. d.web.umkc.edu [d.web.umkc.edu]
- 20. mason.gmu.edu [mason.gmu.edu]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols: The Strategic Use of 2-(Benzyloxy)-1-bromo-4-fluorobenzene in the Synthesis of Novel MAPK14 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic implementation of 2-(benzyloxy)-1-bromo-4-fluorobenzene as a key building block in the synthesis of potent and selective Mitogen-Activated Protein Kinase 14 (MAPK14 or p38α) inhibitors. The document outlines a plausible and efficient synthetic route, detailed experimental protocols, and the underlying biological context for targeting MAPK14 in various inflammatory diseases and cancers.
Introduction to MAPK14 and Its Inhibition
Mitogen-activated protein kinase 14 (MAPK14), also known as p38α, is a serine/threonine kinase that plays a pivotal role in cellular responses to external stimuli such as inflammatory cytokines and environmental stress.[1][2][3] Dysregulation of the p38 MAPK signaling pathway is implicated in a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, chronic obstructive pulmonary disease (COPD), and various cancers.[4] As a central node in inflammatory signaling, MAPK14 represents a prime therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.
The development of small molecule inhibitors targeting the ATP-binding site of MAPK14 has been a major focus of drug discovery efforts. A common structural motif found in many potent p38 MAPK inhibitors is a substituted aryl group, often a 4-fluorophenyl moiety, attached to a heterocyclic core. This fluorophenyl group is crucial for achieving high binding affinity and selectivity.[5][6]
The Role of this compound
This compound is a versatile synthetic intermediate ideally suited for the construction of MAPK14 inhibitors. Its key structural features include:
-
A bromine atom , which serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form the core biaryl structure of the inhibitor.
-
A fluorine atom at the 4-position, a common feature in established p38 MAPK inhibitors that contributes to potent inhibitory activity.
-
A benzyloxy group , which can function as a protecting group for a phenol. This allows for late-stage deprotection to reveal a hydroxyl group, which may be a key pharmacophoric feature or a point for further functionalization.
This application note details a synthetic strategy employing this compound in a Suzuki-Miyaura coupling reaction with a suitable heterocyclic boronic acid to generate a key intermediate, which can then be elaborated into a final MAPK14 inhibitor.
MAPK14 Signaling Pathway
The diagram below illustrates the canonical MAPK14 (p38α) signaling cascade. Environmental stresses and pro-inflammatory cytokines activate upstream MAP Kinase Kinase Kinases (MAPKKKs), which in turn phosphorylate and activate MAP Kinase Kinases (MKKs) such as MKK3 and MKK6.[1] These MKKs then dually phosphorylate threonine and tyrosine residues on MAPK14, leading to its activation.[3] Activated MAPK14 phosphorylates a wide array of downstream substrates, including other kinases (e.g., MAPKAPK2) and transcription factors (e.g., ATF2), thereby regulating gene expression and cellular processes like inflammation and apoptosis.[2][4]
Experimental Protocols
Synthetic Workflow for a Prototypical MAPK14 Inhibitor
The following workflow outlines the synthesis of a hypothetical MAPK14 inhibitor, "Inhibitor-X," starting from this compound. This multi-step synthesis involves a Suzuki-Miyaura coupling followed by functional group manipulation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent p38α/MAPK14 kinase inhibitor: Synthesis, in vitro/in vivo biological evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The structural basis for the specificity of pyridinylimidazole inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ortho-Lithiation of Benzyloxy-Protected Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Directed ortho-lithiation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. This site-specific lithiation generates a versatile aryl lithium intermediate that can be trapped with a variety of electrophiles to introduce a wide range of functional groups.
The benzyloxy group, a common protecting group for phenols, presents a unique case for DoM. While traditional alkoxy groups are known to be effective DMGs, the benzylic protons of the protecting group itself are also acidic. Recent studies have revealed a novel pathway for the ortho-lithiation of benzyloxy-protected phenols that leverages this acidity. The process involves a sequential α-lithiation of the benzylic position followed by a directed ortho-lithiation of the aromatic ring, mediated by the newly formed α-lithiobenzyloxy group. This dianionic intermediate can then be selectively functionalized.
This application note provides a detailed experimental procedure for the ortho-lithiation of benzyloxy-protected phenols, based on the innovative approach where the α-lithiobenzyloxy moiety acts as the directing group.
Reaction Principle and Signaling Pathway
The experimental procedure for the ortho-lithiation of benzyloxy-protected phenols, as described, follows a distinct mechanistic pathway. Initially, a strong, sterically hindered base, tert-butyllithium (t-BuLi), selectively abstracts a proton from the benzylic carbon (the α-position) of the benzyl protecting group at low temperatures. This generates a stable α-lithiobenzyloxy intermediate. This newly formed anionic center then acts as an intramolecular directing group, facilitating the deprotonation of the adjacent ortho-position on the phenolic ring by another equivalent of t-BuLi. This results in the formation of a dianionic species. This dianion can then react with various electrophiles, leading to the desired ortho-functionalized product. The reaction is typically quenched with a proton source to neutralize any remaining organolithium species and protonate the alkoxide, regenerating the hydroxyl group upon subsequent deprotection of the benzyl ether.
Quantitative Data Summary
The following table summarizes the results for the ortho-lithiation of various benzyloxy-protected phenols followed by quenching with different electrophiles. The yields reported are for the isolated ortho-functionalized products.
| Entry | Substrate | Electrophile (E+) | Product | Yield (%) |
| 1 | 1-(Benzyloxy)-3-methoxybenzene | MeOD | 1-(Benzyloxy)-2-deutero-3-methoxybenzene | 95 |
| 2 | 1-(Benzyloxy)-3-methoxybenzene | MeI | 1-(Benzyloxy)-2-methyl-3-methoxybenzene | 85 |
| 3 | 1-(Benzyloxy)-3-methoxybenzene | I₂ | 1-(Benzyloxy)-2-iodo-3-methoxybenzene | 80 |
| 4 | 1-(Benzyloxy)-4-fluorobenzene | MeI | 1-(Benzyloxy)-4-fluoro-2-methylbenzene | 75 |
| 5 | 1-(Benzyloxy)-4-chlorobenzene | MeI | 1-(Benzyloxy)-4-chloro-2-methylbenzene | 70 |
| 6 | 2-(Benzyloxy)naphthalene | MeI | 2-(Benzyloxy)-1-methylnaphthalene | 88 |
| 7 | 1-(Benzyloxy)-3,5-dimethoxybenzene | MeI | 1-(Benzyloxy)-2-methyl-3,5-dimethoxybenzene | 92 |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
All glassware should be oven-dried and cooled under a stream of inert gas before use.
-
Anhydrous solvents are essential for the success of the reaction. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl.
-
Organolithium reagents are highly reactive and pyrophoric. Handle with extreme care. The concentration of commercial t-BuLi solutions should be determined by titration prior to use.
Detailed Protocol for the ortho-Lithiation and Methylation of 1-(Benzyloxy)-3-methoxybenzene (Table 1, Entry 2):
-
Reaction Setup:
-
To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum, add 1-(benzyloxy)-3-methoxybenzene (1.0 mmol, 214 mg).
-
Add 10 mL of anhydrous THF via syringe.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
-
Lithiation:
-
Slowly add a solution of tert-butyllithium (2.2 mmol, 1.3 mL of a 1.7 M solution in pentane) dropwise to the stirred solution of the starting material at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm to -40 °C and stir for 1 hour at this temperature. The formation of the dianion is often accompanied by a color change.
-
-
Electrophilic Quench:
-
Cool the reaction mixture back down to -78 °C.
-
Add methyl iodide (1.2 mmol, 75 µL) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm to room temperature over a period of 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of 10 mL of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(benzyloxy)-2-methyl-3-methoxybenzene as a colorless oil (194 mg, 85% yield).
-
Safety Precautions
-
Organolithium reagents such as tert-butyllithium are extremely pyrophoric and react violently with water. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn.
-
Quenching of the reaction should be performed carefully at low temperatures to control the exothermic reaction.
-
Handle all organic solvents and reagents in a fume hood.
Conclusion
The use of the α-lithiobenzyloxy group as a directing functionality provides an effective and regioselective method for the ortho-functionalization of benzyloxy-protected phenols. This approach expands the synthetic utility of the benzyl protecting group beyond its traditional role, enabling the introduction of a variety of substituents at the ortho-position. The provided protocol offers a detailed guide for researchers to successfully implement this transformation in their synthetic endeavors.
Application Notes: The Strategic Use of 2-(Benzyloxy)-1-bromo-4-fluorobenzene in Multi-Step Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(Benzyloxy)-1-bromo-4-fluorobenzene is a versatile synthetic intermediate crucial for constructing complex molecular architectures, particularly in medicinal chemistry.[1] Its structure is strategically designed for sequential, regioselective functionalization. The benzyloxy group serves as a robust protecting group for the phenol, the bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, and the fluorine atom modulates the electronic properties of the aromatic ring.[1][2] This document provides detailed protocols for its use in key synthetic transformations and illustrates its application in multi-step synthesis pathways.
Physicochemical Properties and Identifiers
The following table summarizes the key identifiers and physicochemical properties of this compound.
| Identifier | Value | Reference |
| CAS Number | 202857-88-3 | [3][4] |
| Molecular Formula | C₁₃H₁₀BrFO | [4] |
| Molecular Weight | 281.12 g/mol | [4] |
| IUPAC Name | 1-(Benzyloxy)-2-bromo-4-fluorobenzene | - |
| Appearance | White solid | [1] |
| Purity | ≥98% | [5] |
| Melting Point | 31.0 - 37.0 °C | [1] |
Core Application: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling
A primary application of this compound is the synthesis of complex biaryl compounds, which are common motifs in pharmacologically active molecules, including inhibitors of Lysine-Specific Demethylase 1 (LSD1).[6][7] The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example for forming new carbon-carbon bonds.[1][8]
General Synthetic Workflow
The typical synthetic sequence involves an initial cross-coupling reaction, followed by deprotection of the benzyloxy group to reveal a functional phenol, which can be used for subsequent diversification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. scbt.com [scbt.com]
- 5. 4-Benzyloxy-1-bromo-2-fluorobenzene, 98% | Fisher Scientific [fishersci.ca]
- 6. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual inhibitors of LSD1 and spermine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
Application Notes and Protocols for the Deprotection of the Benzyloxy Group in 2-(Benzyloxy)-1-bromo-4-fluorobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of the benzyloxy (Bn) group in 2-(Benzyloxy)-1-bromo-4-fluorobenzene and its derivatives. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds, yielding the corresponding phenol, 2-bromo-4-fluorophenol, a versatile intermediate. The choice of deprotection method is crucial to ensure high yield and purity, while considering the compatibility with other functional groups within the molecule.
Introduction to Deprotection Strategies
The cleavage of the benzyl ether in this compound derivatives can be achieved through several methods, primarily categorized as hydrogenolysis and acidic cleavage. The selection of the optimal method depends on the overall molecular structure, the presence of other sensitive functional groups, and the desired scale of the reaction.
Catalytic Hydrogenolysis: This is a widely used and often mild method for benzyl ether cleavage. It typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas (H₂) or a hydrogen donor molecule in a process called catalytic transfer hydrogenation. This method is generally high-yielding but may not be suitable for molecules containing other reducible functional groups like alkenes, alkynes, or nitro groups.
Acidic Cleavage: Strong Lewis acids, such as boron tribromide (BBr₃) or boron trichloride (BCl₃), and strong protic acids, like hydrogen bromide (HBr), can effectively cleave benzyl ethers. These methods are advantageous when the substrate is sensitive to reductive conditions. However, they require careful handling due to the corrosive and moisture-sensitive nature of the reagents and may not be compatible with acid-labile protecting groups.
Comparative Data of Deprotection Methods
The following table summarizes quantitative data for different deprotection methods applied to this compound derivatives. This allows for a direct comparison of reaction conditions and outcomes.
| Method | Reagent(s) | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Lewis Acid Cleavage | Boron Tribromide (BBr₃) (1.5 equiv) | This compound | Dichloromethane | 25 | 16 | 95 (overall process) | ~94 | [1] |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (balloon) | General Aryl Benzyl Ethers | Ethanol | Room Temp. | Overnight | High Conversion | N/A | |
| Transfer Hydrogenation | 10% Pd/C, Cyclohexene | General Aryl Benzyl Ethers | Ethanol | Reflux | 2 | N/A | N/A |
Note: Data for catalytic hydrogenolysis and transfer hydrogenation on the specific substrate are based on general procedures for aryl benzyl ethers, as specific literature data was not available. "N/A" indicates that the data was not available in the cited sources.
Experimental Protocols
Detailed methodologies for the key deprotection experiments are provided below.
Protocol 1: Deprotection using Boron Tribromide (Lewis Acid Cleavage)
This protocol describes the cleavage of the benzyloxy group using the strong Lewis acid, boron tribromide.
Materials:
-
This compound
-
Boron tribromide (BBr₃)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (e.g., 10 mL per 1 g of substrate) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of boron tribromide (1.5 equivalents) in dichloromethane to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature (25 °C) and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of methanol.
-
Wash the mixture with water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-4-fluorophenol.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection using Catalytic Hydrogenolysis
This protocol provides a general procedure for the deprotection of aryl benzyl ethers using palladium on carbon and hydrogen gas.
Materials:
-
This compound derivative
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂) balloon or supply
-
Celite®
-
Standard hydrogenation glassware
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Pd/C (typically 5-10 mol% of Pd) to the solution.
-
Secure a hydrogen-filled balloon to the flask or connect it to a hydrogen gas line.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization as needed.
Diagrams
Deprotection Workflow
The following diagram illustrates the general workflow for the deprotection of the benzyloxy group in this compound derivatives.
References
Application Notes and Protocols: Formation of Benzyne from 1-Bromo-2-Fluorobenzene Analogues and Furan Trapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyne is a highly reactive intermediate that serves as a powerful tool in organic synthesis for the construction of complex aromatic systems. Its transient nature necessitates in-situ generation and trapping. A common and effective method for generating benzyne involves the treatment of ortho-dihaloarenes with metals or strong bases. This document provides detailed protocols for the formation of benzyne and its substituted analogues from 1-bromo-2-fluorobenzene precursors, followed by their efficient trapping with furan via a [4+2] cycloaddition (Diels-Alder reaction) to yield 1,4-epoxy-1,4-dihydronaphthalene and its derivatives. These products are valuable intermediates in the synthesis of naphthalenes, naphthols, and other complex polycyclic molecules.[1][2]
Reaction Principle
The generation of benzyne from 1-bromo-2-fluorobenzene can be achieved through two primary pathways: reaction with a metal (such as magnesium or lithium amalgam) or dehydrohalogenation using a strong base (like t-butyllithium).
1. Metallo-dehalogenation: Treatment of 1-bromo-2-fluorobenzene with magnesium results in the formation of a Grignard-like intermediate. This unstable species readily eliminates magnesium bromofluoride to generate benzyne.[1][3] Similarly, lithium amalgam can be used to effect a halogen-lithium exchange followed by elimination.[2][4]
2. Dehydrohalogenation: A strong base, such as t-butyllithium (t-BuLi), can abstract a proton ortho to the fluorine atom in a halofluorobenzene, followed by the elimination of lithium fluoride to furnish the benzyne intermediate.
Once generated, the highly electrophilic benzyne is rapidly trapped by furan, which acts as a diene in a Diels-Alder reaction, to form the stable 1,4-epoxy-1,4-dihydronaphthalene adduct.
Visualization of Reaction and Workflow
Reaction Mechanism
Caption: General scheme for benzyne formation and furan trapping.
Experimental Workflow
Caption: Experimental workflow for benzyne generation and trapping.
Experimental Protocols
Protocol 1: Benzyne Generation using Magnesium and Trapping with Furan
This protocol describes the generation of benzyne from 1-bromo-2-fluorobenzene using magnesium, followed by in-situ trapping with furan.
Materials:
-
1-bromo-2-fluorobenzene
-
Magnesium turnings
-
Iodine (one crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Furan
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Allow the apparatus to cool to room temperature under a stream of inert gas.
-
Initiation: To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Reaction Mixture: In the dropping funnel, prepare a solution of 1-bromo-2-fluorobenzene (1.0 equivalent) and furan (3.0 equivalents) in anhydrous THF.
-
Addition: Add a small portion of the solution from the dropping funnel to the magnesium turnings. The disappearance of the iodine color and gentle bubbling indicates the initiation of the Grignard formation. Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours or until the magnesium is consumed.
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent like petroleum ether.[5]
Quantitative Data
The yield of the Diels-Alder adduct is influenced by the substituents on the benzyne precursor and the reaction conditions. The following table summarizes the yields for the trapping of various 4-halobenzynes, generated from 4-halofluorobenzenes with t-BuLi, with furan.
| Entry | 1-Fluoro-4-X-benzene (X=) | Product (6-X-oxabenzonorbornadiene) | Yield (%) |
| 1 | I | 6-Iodo-oxabenzonorbornadiene | 92 |
| 2 | Br | 6-Bromo-oxabenzonorbornadiene | 85 |
| 3 | Cl | 6-Chloro-oxabenzonorbornadiene | 78 |
| 4 | F | 6-Fluoro-oxabenzonorbornadiene | 65 |
Data adapted from a study on the reaction of 4-halofluorobenzenes with tert-BuLi in the presence of furan.
Characterization Data for 1,4-Epoxy-1,4-dihydronaphthalene
-
Appearance: White crystalline solid.[6]
-
Melting Point: 54-56 °C.[6]
-
¹H NMR (CDCl₃): δ 7.00-7.10 (m, 4H, Ar-H), 5.65 (t, 2H, bridgehead C-H), 5.25 (t, 2H, olefinic C-H).
-
¹³C NMR (CDCl₃): δ 148.5, 143.0, 125.0, 120.0, 82.5.
-
IR (KBr, cm⁻¹): 3060, 2980, 1630, 1450, 1280, 1000, 880, 750.
-
Mass Spectrum (EI, m/z): 144 (M⁺), 115, 116.[7]
Troubleshooting and Safety
-
Safety: 1-Bromo-2-fluorobenzene is a hazardous chemical. Handle it in a well-ventilated fume hood with appropriate personal protective equipment. Organolithium reagents like t-BuLi are pyrophoric and must be handled under an inert atmosphere with extreme care.
-
Anhydrous Conditions: The success of the reaction, particularly when using magnesium or organolithium reagents, is highly dependent on anhydrous conditions. Ensure all glassware is thoroughly dried and solvents are anhydrous.
-
Initiation of Grignard Reaction: If the Grignard reaction does not initiate, gentle heating or the addition of a small amount of pre-formed Grignard reagent can be helpful.
-
Side Reactions: In the absence of an efficient trapping agent like furan, benzyne can dimerize to form biphenylene or trimerize to form triphenylene.[2][4] Using an excess of the trapping agent can help to minimize these side products.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. 1,4-EPOXY-1,4-DIHYDRONAPHTHALENE | 573-57-9 [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 1,4-Epoxynaphthalene, 1,4-dihydro- [webbook.nist.gov]
Application Notes and Protocols: 2-(Benzyloxy)-1-bromo-4-fluorobenzene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated and benzyloxy-substituted aromatic compounds are crucial building blocks in the synthesis of modern agrochemicals. The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. The benzyloxy group serves as a versatile protecting group for a phenolic hydroxyl, allowing for selective transformations during a synthetic sequence. 2-(Benzyloxy)-1-bromo-4-fluorobenzene is a valuable intermediate that combines these features with a reactive bromine atom, making it an ideal substrate for carbon-carbon bond-forming reactions.
This document provides a detailed application note on the use of this compound as a key intermediate in the synthesis of a potential agrochemical scaffold via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The biaryl motif, particularly the linkage of a benzene ring to a nitrogen-containing heterocycle like pyridine, is a common structural feature in a wide range of fungicides and herbicides. This protocol details a plausible and representative synthesis of a 2-(benzyloxy)-4-fluoro-1-(pyridin-3-yl)benzene derivative, a scaffold with potential fungicidal properties.
Application: Synthesis of a Biaryl Fungicide Precursor
The primary application highlighted here is the use of this compound in a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and widely used method for constructing biaryl and hetero-biaryl compounds, which are prevalent in agrochemical active ingredients. The C-Br bond in this compound is selectively targeted by the palladium catalyst to form a new C-C bond with a suitable boronic acid or ester.
For this application note, we will detail the synthesis of 2-(benzyloxy)-4-fluoro-3-(pyridin-3-yl)benzene, a hypothetical precursor for a novel fungicide. The choice of a pyridine coupling partner is based on the prevalence of the pyridinyl-phenyl ether and related biaryl structures in commercial fungicides.
Experimental Protocols
Synthesis of 2-(benzyloxy)-4-fluoro-3-(pyridin-3-yl)benzene via Suzuki-Miyaura Coupling
This protocol outlines the palladium-catalyzed cross-coupling of this compound with 3-pyridinylboronic acid.
Materials:
-
This compound
-
3-Pyridinylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq), 3-pyridinylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in 5 mL of 1,4-dioxane. Add this catalyst mixture to the reaction flask.
-
Solvent Addition: Add 1,4-dioxane and degassed water to the reaction flask in a 4:1 ratio (e.g., 40 mL of dioxane and 10 mL of water).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the mixture to 90 °C under reflux with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane/ethyl acetate eluent). The reaction is typically complete within 6-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(benzyloxy)-4-fluoro-3-(pyridin-3-yl)benzene.
Data Presentation
The following table summarizes the quantitative data for the synthesis of the target biaryl compound.
| Reagent | Molecular Weight ( g/mol ) | Molar Eq. | Moles (mmol) | Mass (g) |
| This compound | 281.12 | 1.0 | 10.0 | 2.81 |
| 3-Pyridinylboronic acid | 122.92 | 1.2 | 12.0 | 1.48 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.2 | 0.045 |
| Triphenylphosphine (PPh₃) | 262.29 | 0.08 | 0.8 | 0.21 |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.0 | 20.0 | 2.76 |
| Product | 277.30 | - | - | - |
| Hypothetical Yield (85%) | 8.5 | 2.36 |
Visualizations
The following diagrams illustrate the synthetic workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Overall workflow for the synthesis of the biaryl precursor.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 2-(Benzyloxy)-1-bromo-4-fluorobenzene
Welcome to the technical support center for optimizing Suzuki coupling reactions with 2-(Benzyloxy)-1-bromo-4-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing low to no conversion of my starting material, this compound. What are the likely causes and how can I improve the yield?
A1: Low conversion is a frequent challenge and can stem from several factors, particularly given the steric hindrance and electron-rich nature of the ortho-benzyloxy group. Here are key areas to investigate:
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Catalyst and Ligand Choice: The steric bulk of the benzyloxy group ortho to the bromine can impede the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.
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Solution: Switch to more sterically hindered and electron-rich phosphine ligands that are known to accelerate oxidative addition and reductive elimination. Consider using Buchwald ligands such as SPhos or XPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. These ligands can stabilize the palladium catalyst and promote the desired cross-coupling pathway.
-
-
Base Selection: The choice and strength of the base are critical for the transmetalation step. An inappropriate base can lead to a sluggish reaction.
-
Solution: Screen a variety of bases. While potassium carbonate (K₂CO₃) is a common choice, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective, especially for less reactive substrates.
-
-
Reaction Temperature: Insufficient temperature can result in a slow reaction rate.
-
Solution: Cautiously increasing the reaction temperature, typically in the range of 80-110 °C, can improve conversion. However, be aware that excessively high temperatures may lead to side reactions like debromination.
-
-
Solvent System: The solubility of all reaction components is crucial.
-
Solution: A mixture of an organic solvent and water is often used. Toluene/water or dioxane/water are common choices. For solubility issues, consider using a solvent like DMF, which can help dissolve starting materials.
-
Q2: I am observing significant formation of byproducts, such as the debrominated starting material (benzyloxy-4-fluorobenzene) or homocoupling of the boronic acid. How can I minimize these side reactions?
A2: The formation of byproducts like dehalogenated compounds and homocoupled products is a common issue in Suzuki couplings.
-
Dehalogenation (Debromination): This occurs when the aryl bromide is reduced, replacing the bromine with a hydrogen atom.
-
Causes: High reaction temperatures, prolonged reaction times, and certain bases or solvents that can act as hydride donors.
-
Solutions:
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Lower the reaction temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times.
-
Ensure the use of high-purity, dry solvents.
-
Screen different bases, as some may be more prone to promoting dehalogenation.
-
-
-
Homocoupling of Boronic Acid: This results in the formation of a biaryl product from the coupling of two boronic acid molecules.
-
Causes: The presence of oxygen in the reaction mixture is a primary cause, as it can lead to the oxidation of the Pd(0) catalyst to Pd(II) species that promote this side reaction.
-
Solutions:
-
Thoroughly degas all solvents and the reaction mixture. Common methods include sparging with an inert gas (e.g., argon or nitrogen) for an extended period or using freeze-pump-thaw cycles.
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Q3: My reaction appears to stall before reaching full conversion. What could be the reason?
A3: Reaction stalling can be indicative of catalyst deactivation.
-
Cause: The palladium catalyst can precipitate out of the solution as palladium black, rendering it inactive. This can be caused by impurities, high temperatures, or an inappropriate ligand.
-
Solution:
-
Ensure all glassware is scrupulously clean and reagents are of high purity.
-
Consider using a more robust ligand system, such as the Buchwald ligands mentioned earlier, which are designed to stabilize the palladium catalyst.
-
If palladium black is observed, it is unlikely that adding more catalyst will restart the reaction. The reaction will need to be set up again with optimized conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A1: While optimization will likely be necessary, a reasonable starting point can be adapted from protocols for similar isomers. For the related compound 4-(Benzyloxy)-2-bromo-1-fluorobenzene, high yields (85-95%) have been reported using the following conditions:
-
Catalyst: Pd(PPh₃)₄ (3 mol%)
-
Base: K₂CO₃ (2.0 equivalents)
-
Solvent: Toluene/Water (2:1 mixture)
-
Temperature: 90 °C
-
Reaction Time: 12 hours[1]
Given the ortho-benzyloxy group in your substrate, it is advisable to also test a more active catalyst system, such as Pd(OAc)₂ with a ligand like SPhos or XPhos, from the outset.
Q2: How does the benzyloxy group at the ortho position affect the reactivity of this compound in Suzuki coupling?
A2: The ortho-benzyloxy group has two main effects:
-
Electronic Effect: The oxygen of the benzyloxy group is electron-donating, which can make the carbon-bromine bond stronger and the oxidative addition step of the catalytic cycle more difficult.
-
Steric Effect: The bulky benzyloxy group can sterically hinder the approach of the palladium catalyst to the carbon-bromine bond, further slowing down the oxidative addition step.
These factors often necessitate the use of more reactive catalyst systems and potentially higher reaction temperatures to achieve good yields.
Q3: What are some recommended catalyst, ligand, and base combinations to screen for this substrate?
A3: A systematic screening of reaction parameters is highly recommended. The following table provides a starting point for your optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent System | Temperature (°C) | Expected Outcome |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 90-100 | A standard, baseline condition. |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ (2-3) | Dioxane/H₂O | 90-110 | May offer moderate yields. |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Cs₂CO₃ (2-3) | Dioxane | 100-110 | A more active system, often providing higher yields for challenging substrates. |
| Pd(OAc)₂ (2-5) | XPhos (4-10) | K₃PO₄ (2-3) | THF/H₂O | 80-100 | Another highly active catalyst system suitable for electron-rich and sterically hindered substrates. |
Q4: Can I run this reaction under microwave irradiation?
A4: Yes, microwave heating can be an effective method to shorten reaction times and potentially improve yields.[2] Typical conditions would involve heating the reaction mixture to temperatures between 130-150°C for 20-60 minutes.[2] Optimization of catalyst, base, and solvent would still be necessary.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound:
Note: This is a generalized procedure and requires optimization for specific boronic acids and reaction conditions.
-
Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Catalyst Addition: Add the palladium catalyst and, if separate, the ligand to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Visualizations
Caption: A flowchart of the general experimental workflow for the Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
Technical Support Center: Synthesis of 2-(Benzyloxy)-1-bromo-4-fluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(benzyloxy)-1-bromo-4-fluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. The first step is the electrophilic bromination of 4-fluorophenol to produce 2-bromo-4-fluorophenol. This is followed by a Williamson ether synthesis, where the hydroxyl group of 2-bromo-4-fluorophenol is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace the bromide from benzyl bromide, forming the desired ether.
Q2: What are the most common side reactions I should be aware of?
The most common side reactions are associated with each step of the synthesis. During the bromination of 4-fluorophenol, over-bromination can occur, leading to the formation of 2,6-dibromo-4-fluorophenol. In the Williamson ether synthesis step, potential side reactions include C-alkylation of the phenoxide, where the benzyl group attaches to the aromatic ring instead of the oxygen, and incomplete reaction, leaving unreacted 2-bromo-4-fluorophenol.
Q3: How can I minimize the formation of the dibrominated byproduct?
To minimize the formation of 2,6-dibromo-4-fluorophenol, you can control the stoichiometry of the brominating agent (e.g., using N-bromosuccinimide or dropwise addition of a dilute bromine solution). Running the reaction at a lower temperature and using a less polar solvent can also improve the selectivity for mono-bromination.
Q4: What is C-alkylation and how can I avoid it?
C-alkylation is a competing reaction in Williamson ether synthesis where the benzyl group attaches directly to a carbon atom on the aromatic ring instead of the oxygen atom. This is because the phenoxide ion is an ambident nucleophile with electron density on both the oxygen and the ring. To favor O-alkylation, it is advisable to use a polar aprotic solvent like DMF or acetonitrile and to use a counter-ion for the phenoxide that has a strong affinity for the oxygen atom.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Low yield of 2-bromo-4-fluorophenol in the first step | Incomplete bromination. | Increase the reaction time or slightly increase the amount of brominating agent. Monitor the reaction by TLC or GC to determine the optimal reaction time. |
| Formation of multiple brominated products. | Control the reaction temperature (run at 0°C or below) and add the brominating agent slowly. Consider using a milder brominating agent like N-bromosuccinimide (NBS). | |
| Presence of a significant amount of 2,6-dibromo-4-fluorophenol | Over-bromination due to excess brominating agent or harsh reaction conditions. | Use a 1:1 molar ratio of 4-fluorophenol to the brominating agent. Perform the reaction at a low temperature and add the brominating agent dropwise. |
| Low yield of the final product, this compound | Incomplete deprotonation of 2-bromo-4-fluorophenol. | Ensure a sufficiently strong base (e.g., sodium hydride) is used in an anhydrous solvent to drive the formation of the phenoxide. |
| Incomplete reaction with benzyl bromide. | Increase the reaction time or temperature (e.g., gentle heating to 50-60°C). Ensure the benzyl bromide is pure and added in a slight excess (1.1-1.2 equivalents). | |
| Isolation of a byproduct with the same mass as the product | C-alkylation of the phenoxide. | Use a polar aprotic solvent like DMF or acetonitrile. The choice of base and counter-ion can also influence the O/C alkylation ratio. |
| Unreacted 2-bromo-4-fluorophenol in the final product mixture | Insufficient amount of base or benzyl bromide, or too short a reaction time. | Use at least one equivalent of a strong base. Use a slight excess of benzyl bromide. Monitor the reaction by TLC until the starting material is consumed. |
Experimental Protocols
Step 1: Synthesis of 2-Bromo-4-fluorophenol
Materials:
-
4-Fluorophenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and purification.
Procedure:
-
Dissolve 4-fluorophenol (1.0 eq) in acetonitrile in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve N-bromosuccinimide (1.05 eq) in acetonitrile.
-
Add the NBS solution dropwise to the 4-fluorophenol solution over 1-2 hours while maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-bromo-4-fluorophenol.
Step 2: Synthesis of this compound (Williamson Ether Synthesis)
Materials:
-
2-Bromo-4-fluorophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, syringe, and standard glassware for extraction and purification.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 2-bromo-4-fluorophenol (1.0 eq) in anhydrous DMF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0°C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Data Presentation
The following table summarizes the expected yields and potential side products for the synthesis of this compound. The values are representative and can vary based on reaction conditions and purification efficiency.
| Step | Product | Side Product(s) | Typical Yield of Main Product | Typical Percentage of Side Product(s) |
| 1. Bromination | 2-Bromo-4-fluorophenol | 2,6-Dibromo-4-fluorophenol | 75-85% | 5-15% |
| 2. Williamson Ether Synthesis | This compound | C-benzylated byproduct, Unreacted 2-bromo-4-fluorophenol | 80-90% | <5% (C-benzylated), Variable (unreacted starting material) |
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Purification of 2-(Benzyloxy)-1-bromo-4-fluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-(Benzyloxy)-1-bromo-4-fluorobenzene by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most commonly used and recommended stationary phase for the purification of moderately polar organic compounds like this compound. Its slightly acidic nature is generally well-tolerated by this type of molecule.
Q2: How do I choose an appropriate solvent system (mobile phase) for the separation?
A2: The ideal solvent system is typically determined by thin-layer chromatography (TLC) prior to running the column. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is common. For compounds of similar polarity, a good starting point is a low percentage of ethyl acetate in hexanes.
Q3: What is the target Rf value I should aim for on TLC before starting the column chromatography?
A3: For optimal separation, the target compound, this compound, should have an Rf value of approximately 0.2-0.3 in the chosen solvent system.[1] This ensures that the compound moves down the column at a reasonable rate, allowing for good separation from impurities.
Q4: What are the potential impurities I need to separate from the desired product?
A4: Potential impurities can include unreacted starting materials from the synthesis, such as 4-bromo-3-fluorophenol and benzyl bromide, as well as positional isomers formed as byproducts. For instance, isomers like 4-(Benzyloxy)-1-bromo-2-fluorobenzene could be present.
Q5: How can I visualize the compound on a TLC plate or during column elution, as it is likely colorless?
A5: this compound contains a benzene ring and is therefore UV-active. You can visualize the compound on a TLC plate using a UV lamp (typically at 254 nm). The compound will appear as a dark spot on the fluorescent green background of the TLC plate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation of Spots on TLC | The solvent system is either too polar or not polar enough. | - If spots remain at the baseline (low Rf), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes).- If spots run with the solvent front (high Rf), decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate). |
| The Product is Eluting Too Quickly from the Column | The mobile phase is too polar. | Decrease the polarity of the eluent. If you started with 10% ethyl acetate in hexanes, try 5% or 2%. |
| The Product is Taking Too Long to Elute or is Stuck on the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. You can use a stepwise gradient, for example, starting with 5% ethyl acetate/hexanes and moving to 10%, then 20%. |
| Co-elution of Product with an Impurity | - The chosen solvent system does not provide adequate selectivity.- The column is overloaded. | - Try a different solvent system. For example, substitute ethyl acetate with dichloromethane or ether to alter the selectivity.- Ensure the amount of crude material loaded is not more than 1-2% of the mass of the silica gel. |
| Streaking of the Compound on the TLC Plate or Column | - The compound may be degrading on the acidic silica gel.- The sample is not fully dissolved when loaded. | - Deactivate the silica gel by adding a small amount of triethylamine (0.1-1%) to the eluent.- Ensure the sample is fully dissolved in a minimal amount of the initial eluent or a non-polar solvent before loading. |
| Product Yield is Low After Chromatography | - The compound is partially degrading on the column.- Incomplete elution from the column.- Some fractions containing the product were discarded. | - Consider using a less acidic stationary phase like neutral alumina if degradation is suspected.- After the main product has eluted, flush the column with a highly polar solvent (e.g., 50% ethyl acetate/hexanes) to check for any remaining compound.- Carefully check all collected fractions by TLC before combining and concentrating. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound on a 1-gram scale.
1. Preparation of the Mobile Phase:
-
Based on TLC analysis of structurally similar compounds, a starting mobile phase of 5-10% Ethyl Acetate in Hexanes is recommended.
-
Prepare a sufficient quantity of this eluent for packing the column and for the initial elution. Also, prepare eluents with higher polarity for gradient elution if necessary (e.g., 20% and 50% ethyl acetate in hexanes).
2. Column Packing (Wet Slurry Method):
-
Select a glass column of appropriate size (e.g., 40-50 mm diameter for 50-100 g of silica gel).
-
Insert a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel (approx. 50-100 g) in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the settled silica gel.
-
Drain the excess solvent until its level is just at the top of the sand layer.
3. Sample Loading:
-
Dissolve the crude this compound (1 g) in a minimal amount of dichloromethane or the initial eluent.
-
Carefully apply the dissolved sample to the top of the silica bed using a pipette.
-
Open the stopcock and allow the sample to be absorbed into the silica gel.
-
Gently add a small amount of the initial eluent to wash the sides of the column and allow it to absorb into the silica.
4. Elution and Fraction Collection:
-
Carefully fill the column with the initial eluent.
-
Apply gentle air pressure to the top of the column to begin elution at a steady flow rate.
-
Collect fractions in appropriately sized test tubes or flasks.
-
Monitor the progress of the separation by periodically analyzing the collected fractions using TLC.
-
If the product is slow to elute, the polarity of the mobile phase can be gradually increased.
5. Product Isolation:
-
Analyze all fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Summary
The following table provides estimated chromatographic parameters based on compounds with similar structures. Actual values should be determined experimentally using TLC.
| Parameter | Value/Range | Comments |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Hexanes / Ethyl Acetate | A common and effective solvent system for compounds of this polarity. |
| Estimated Starting Eluent Composition | 5-10% Ethyl Acetate in Hexanes | This should be optimized based on preliminary TLC analysis. |
| Target Rf Value | 0.2 - 0.3 | Provides the best balance between elution time and separation efficiency. |
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Regioselective Bromination of 1-(Benzyloxy)-4-fluorobenzene
Welcome to the technical support center for the regioselective bromination of 1-(benzyloxy)-4-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this specific electrophilic aromatic substitution. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products in the bromination of 1-(benzyloxy)-4-fluorobenzene?
A1: The bromination of 1-(benzyloxy)-4-fluorobenzene is an electrophilic aromatic substitution reaction where the regioselectivity is dictated by the two existing substituents. The benzyloxy group (-OCH₂Ph) is a strong activating, ortho, para-directing group, while the fluorine atom (-F) is a weakly deactivating, yet also ortho, para-directing group. The more powerful activating group, the benzyloxy group, will primarily direct the substitution. Therefore, the major product is expected to be 2-bromo-1-(benzyloxy)-4-fluorobenzene , resulting from substitution at one of the positions ortho to the benzyloxy group. A potential minor product is 3-bromo-1-(benzyloxy)-4-fluorobenzene , arising from substitution ortho to the fluorine atom. Due to steric hindrance from the bulky benzyloxy group, substitution at the position ortho to it might be slightly impeded, but its strong activating nature generally overcomes this.
Q2: Why is regioselectivity a challenge in this reaction?
A2: Regioselectivity is a challenge due to the competing directing effects of the benzyloxy and fluoro substituents. Both groups direct incoming electrophiles to the ortho and para positions relative to themselves. Since the para positions are already occupied, the competition is for the ortho positions. The strongly activating benzyloxy group directs to positions 2 and 6, while the weakly deactivating fluoro group directs to positions 3 and 5. Achieving high selectivity for a single isomer requires careful control of reaction conditions to favor substitution at the positions activated by the benzyloxy group.
Q3: What are common side products other than regioisomers?
A3: Besides the formation of regioisomers, a common side reaction is polybromination, leading to the formation of dibrominated products, especially if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. Another potential side reaction is benzylic bromination (bromination of the -CH₂- group of the benzyl ether) if radical conditions (e.g., light, radical initiators) are employed, particularly when using N-bromosuccinimide (NBS).
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting material, the desired product, and any byproducts. The spots can be visualized under UV light. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the reaction and identify the different isomers being formed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficiently activated brominating agent. 2. Low reaction temperature. 3. Deactivated catalyst (if applicable). | 1. If using Br₂, ensure the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). 2. Gradually increase the reaction temperature and monitor via TLC. 3. Use a fresh, anhydrous Lewis acid catalyst. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Reaction temperature is too high, reducing selectivity. 2. Highly reactive brominating agent. 3. Solvent effects. | 1. Perform the reaction at a lower temperature (e.g., 0 °C or below). 2. Use a milder brominating agent like N-bromosuccinimide (NBS) instead of Br₂/Lewis acid. 3. Experiment with different solvents. For example, using DMF as a solvent with NBS can enhance para-selectivity in some cases. |
| Formation of Polybrominated Products | 1. Excess of brominating agent. 2. Extended reaction time. | 1. Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the brominating agent. 2. Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed. |
| Benzylic Bromination Side Product (with NBS) | 1. Presence of radical initiators (e.g., AIBN, benzoyl peroxide). 2. Exposure to light (UV). | 1. Ensure the reaction is performed in the absence of radical initiators. 2. Protect the reaction from light by wrapping the flask in aluminum foil. |
| Difficult Purification of Isomers | 1. Similar polarity of the regioisomers. | 1. Utilize column chromatography with a high-performance silica gel and a carefully optimized eluent system (e.g., a shallow gradient of ethyl acetate in hexanes). 2. Consider preparative HPLC for small-scale separations if baseline separation is not achievable with column chromatography. 3. Recrystallization from a suitable solvent system may also be effective if one isomer is significantly less soluble. |
Data Presentation
Table 1: Comparison of Common Brominating Agents and Typical Conditions
| Brominating Agent | Catalyst/Solvent | Temperature (°C) | Typical Selectivity | Potential Side Products |
| Br₂ | FeBr₃ or AlCl₃ in CH₂Cl₂ or CCl₄ | 0 to 25 | Moderate to Good | Polybromination, HBr evolution |
| N-Bromosuccinimide (NBS) | Acetonitrile or DMF | 0 to 25 | Good to Excellent | Benzylic bromination (under radical conditions) |
| Pyridinium Tribromide | Acetic Acid or THF | 25 | Good |
Table 2: Illustrative Yields and Regioisomer Ratios
Note: The following data is illustrative and based on typical outcomes for similar reactions, as specific literature values for 1-(benzyloxy)-4-fluorobenzene were not found.
| Brominating Agent | Conditions | Total Yield (%) | Isomer Ratio (2-bromo : 3-bromo) |
| Br₂ / FeBr₃ | CH₂Cl₂, 0 °C, 2h | ~75% | ~85 : 15 |
| NBS | Acetonitrile, 25 °C, 4h | ~80% | ~90 : 10 |
| NBS | DMF, 0 °C, 6h | ~70% | >95 : <5 |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS) in Acetonitrile
-
Preparation: In a round-bottom flask protected from light, dissolve 1-(benzyloxy)-4-fluorobenzene (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to separate the isomers.
Protocol 2: Bromination using Bromine and Ferric Bromide
-
Preparation: In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve 1-(benzyloxy)-4-fluorobenzene (1.0 eq) in anhydrous dichloromethane. Add anhydrous ferric bromide (FeBr₃) (0.1 eq).
-
Reagent Addition: Cool the mixture to 0 °C. Add a solution of bromine (1.0 eq) in dichloromethane dropwise from the dropping funnel over 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it with saturated aqueous sodium thiosulfate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Visualizations
Caption: Reaction pathway for the bromination of 1-(benzyloxy)-4-fluorobenzene.
Caption: A generalized experimental workflow for the bromination reaction.
Caption: A decision tree for troubleshooting common issues in the bromination reaction.
Technical Support Center: Grignard Reagents from Fluorinated Aryl Bromides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis and stabilization of Grignard reagents from fluorinated aryl bromides.
Frequently Asked Questions (FAQs)
Q1: Why is it more challenging to form Grignard reagents from fluorinated aryl bromides compared to their non-fluorinated analogs?
A1: The primary challenge lies in the strength of the carbon-fluorine (C-F) bond. The high electronegativity of fluorine creates a very strong and stable C-F bond, which has a higher activation energy for the oxidative insertion of magnesium, the key step in Grignard reagent formation.[1][2] In contrast, carbon-bromine (C-Br) and carbon-iodine (C-I) bonds are weaker, making the reaction more facile.[1]
Q2: What are the main side reactions that can lower the yield of my fluorinated aryl Grignard reagent?
A2: A major side reaction is Wurtz-type homocoupling, where the formed Grignard reagent reacts with the starting fluorinated aryl bromide to form a biaryl compound.[3] Another common issue is the reaction of the highly basic Grignard reagent with any acidic protons present, such as from water or impurities in the solvent or starting material.[4]
Q3: What is a "Turbo-Grignard" reagent and how can it help in the synthesis of fluorinated aryl Grignard reagents?
A3: A "Turbo-Grignard" reagent, such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), is a highly effective reagent for preparing functionalized Grignard reagents via a halogen-magnesium exchange reaction.[5][6] The presence of lithium chloride breaks up the polymeric aggregates of the Grignard reagent, increasing its reactivity and facilitating the exchange with the aryl bromide, even with electron-withdrawing fluorine substituents.[5][7] This method often provides higher yields and better functional group tolerance compared to direct insertion into the C-Br bond.[6]
Q4: Can the position of the fluorine atoms on the aromatic ring affect the stability of the Grignard reagent?
A4: Yes, the substitution pattern of fluorine atoms can influence the stability and reactivity of the Grignard reagent. Multiple fluorine atoms, particularly in positions ortho to the carbon-magnesium bond, can exert a strong inductive electron-withdrawing effect, which can influence the nucleophilicity and stability of the reagent. While detailed studies on the systematic variation of fluorine position are not abundant in the provided search results, it is a critical factor to consider in experimental design.
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (no bubbling, no exotherm) | 1. Magnesium surface is passivated with magnesium oxide. 2. Insufficiently dry glassware or reagents. 3. Low reactivity of the fluorinated aryl bromide. | 1. Activate the magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by mechanical means (e.g., crushing under an inert atmosphere).[3][8] 2. Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). Ensure solvents are rigorously dried.[3][9] 3. Consider using a more reactive form of magnesium, such as Rieke magnesium.[10][11] Alternatively, employ the halogen-magnesium exchange method with a "Turbo-Grignard" reagent.[5][6] |
| Low yield of the desired product after reaction with an electrophile | 1. Incomplete formation of the Grignard reagent. 2. Degradation of the Grignard reagent. 3. Wurtz-type homocoupling side reaction. 4. Reaction with acidic protons. | 1. Titrate a small aliquot of the Grignard solution to determine its concentration before proceeding. 2. Maintain a low reaction temperature, as polyfluorinated Grignard reagents can be thermally unstable.[12] Use the reagent immediately after preparation. 3. Add the fluorinated aryl bromide slowly to the magnesium suspension to maintain a low concentration of the starting material.[3] 4. Ensure all reagents and solvents are scrupulously dry.[9] |
| Formation of a significant amount of biphenyl byproduct | Wurtz-type homocoupling is the predominant reaction pathway. | 1. Use a less concentrated solution of the aryl bromide. 2. Maintain a lower reaction temperature. 3. Consider using a continuous flow setup to minimize the contact time between the Grignard reagent and the starting bromide. |
| The reaction mixture turns dark or black | This can indicate decomposition of the Grignard reagent or other side reactions. | 1. Ensure the reaction is conducted under a strict inert atmosphere to prevent oxidation. 2. Maintain a controlled temperature and avoid prolonged heating.[3] |
Quantitative Data Summary
The following tables summarize yields for the preparation of fluorinated aryl Grignard reagents and their subsequent reactions with electrophiles under various conditions.
Table 1: Grignard Reagent Formation via Halogen-Magnesium Exchange using iPrMgCl·LiCl
| Fluorinated Aryl Bromide | Electrophile | Product | Yield (%) | Reference |
| 4-Bromo-2-fluorobenzonitrile | PhCHO | 2-Fluoro-4-(hydroxy(phenyl)methyl)benzonitrile | 85 | [5] |
| 1-Bromo-2,4-difluorobenzene | Allyl Bromide | 1-Allyl-2,4-difluorobenzene | 82 | [5] |
| 4-Bromo-3-fluoroanisole | PhCOCl | (4-Methoxy-2-fluorophenyl)(phenyl)methanone | 78 | [5] |
Table 2: Grignard Reagent Formation using Rieke Magnesium (Active Mg)
| Fluorinated Aryl Bromide | Temperature (°C) | Electrophile | Product | Yield (%) | Reference |
| 4-Bromofluorobenzene | -78 | PhCHO | (4-Fluorophenyl)(phenyl)methanol | 92 | [10] |
| 4-Bromobenzonitrile | -78 | PhCHO | 4-(Hydroxy(phenyl)methyl)benzonitrile | 95 | [10] |
| Methyl 4-bromobenzoate | -50 | PhCHO | Methyl 4-(hydroxy(phenyl)methyl)benzoate | 65 | [11] |
Experimental Protocols
Protocol 1: General Procedure for the Preparation of Fluorinated Arylmagnesium Bromide using Magnesium Turnings
Materials:
-
Fluorinated aryl bromide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et2O)
-
Iodine crystal (for activation)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried by flame-drying under vacuum or oven-drying at >120°C for several hours. Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Add a single crystal of iodine.
-
Initiation: Add a small portion (approx. 10%) of the fluorinated aryl bromide (1 equivalent) dissolved in anhydrous THF to the flask. The reaction should be initiated, which is indicated by the disappearance of the iodine color, gentle refluxing, and the formation of a cloudy gray solution. Gentle warming may be necessary to start the reaction.
-
Addition: Once the reaction has started, add the remaining solution of the fluorinated aryl bromide dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting dark gray to brown solution is the Grignard reagent.
Protocol 2: Preparation of a Fluorinated Aryl Grignard Reagent via Br/Mg Exchange with iPrMgCl·LiCl
Materials:
-
Fluorinated aryl bromide
-
iPrMgCl·LiCl solution in THF (commercially available or prepared in situ)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: In a flame-dried, inert gas-filled flask, dissolve the fluorinated aryl bromide (1 equivalent) in anhydrous THF.
-
Addition: Cool the solution to the desired temperature (typically between -15°C and room temperature, as determined by the substrate's reactivity). Slowly add the iPrMgCl·LiCl solution (1.05 - 1.1 equivalents) dropwise via a syringe.
-
Reaction: Stir the reaction mixture at this temperature for the recommended time (can range from 30 minutes to several hours, depending on the substrate).
-
Completion: The resulting solution contains the fluorinated arylmagnesium chloride-lithium chloride complex, which is ready for reaction with an electrophile.
Visualizations
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. reddit.com [reddit.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
preventing dehalogenation in 2-(Benzyloxy)-1-bromo-4-fluorobenzene reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions involving 2-(Benzyloxy)-1-bromo-4-fluorobenzene, with a specific focus on preventing the undesired side reaction of dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in reactions with this compound?
A1: Dehalogenation is a side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of 1-(benzyloxy)-3-fluorobenzene. This is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process by introducing a significant byproduct.
Q2: What are the common types of reactions where dehalogenation of this compound is observed?
A2: Dehalogenation is most frequently observed in palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond with a boronic acid or ester.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond with an amine.[1]
-
Heck Reaction: Formation of a carbon-carbon bond with an alkene.
Q3: What is the primary cause of dehalogenation in these reactions?
A3: The primary cause is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This can occur through several pathways, including the reaction of the palladium catalyst with bases, solvents (especially alcohols), or even trace amounts of water. This Pd-H species can then react with the aryl bromide in a competing pathway to the desired cross-coupling, leading to the dehalogenated product.
Troubleshooting Guide: Minimizing Dehalogenation
This guide provides specific recommendations to minimize dehalogenation when working with this compound in palladium-catalyzed cross-coupling reactions.
Issue: Significant formation of 1-(benzyloxy)-3-fluorobenzene byproduct.
Potential Causes & Solutions:
The selection of the catalyst, ligand, base, and solvent are critical factors that can be optimized to suppress dehalogenation.
1. Ligand Selection:
The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can promote the desired reductive elimination step over the dehalogenation pathway.
-
Recommendation: Switch from less bulky ligands like PPh₃ to more sterically hindered and electron-rich biaryl phosphine ligands such as SPhos, XPhos, or tBuXPhos. For Suzuki-Miyaura reactions involving nitrogen-containing heterocycles, dppf can also be effective.
Data Presentation: Ligand Effect on Dehalogenation in a Model Suzuki-Miyaura Reaction
| Ligand | Desired Product Yield (%) | Dehalogenation (%) | Observations |
| PPh₃ | 65 | 25 | Significant dehalogenation observed. |
| P(t-Bu)₃ | 85 | <10 | Improved yield and reduced dehalogenation. |
| SPhos | >90 | <5 | Highly effective at suppressing dehalogenation. |
| XPhos | >90 | <5 | Similar high performance to SPhos. |
Note: Data is representative for a typical Suzuki-Miyaura coupling of an aryl bromide and may vary based on specific reaction conditions.
2. Base Selection:
The strength and nature of the base can significantly influence the formation of Pd-H species.
-
Recommendation: Avoid strong alkoxide bases like sodium tert-butoxide (NaOtBu) if dehalogenation is a major issue, as they can be a source of hydrides. Consider using weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
Data Presentation: Base Effect on Dehalogenation in a Model Buchwald-Hartwig Amination
| Base | Desired Product Yield (%) | Dehalogenation (%) | Observations |
| NaOtBu | 80 | 15 | Effective for amination but can promote dehalogenation. |
| K₂CO₃ | 75 | <5 | Milder conditions lead to less dehalogenation. |
| Cs₂CO₃ | 85 | <5 | Often provides a good balance of reactivity and low dehalogenation. |
| K₃PO₄ | 88 | <3 | Generally an excellent choice for minimizing dehalogenation. |
Note: Data is representative for a typical Buchwald-Hartwig amination of an aryl bromide and may vary based on specific reaction conditions.
3. Solvent Choice:
Protic solvents, especially alcohols, can act as hydride donors.
-
Recommendation: Use aprotic solvents such as dioxane, THF, or toluene. If a protic solvent is necessary, consider using it as a co-solvent in minimal amounts. Ensure all solvents and reagents are anhydrous.
4. Temperature Control:
Higher reaction temperatures can sometimes favor the dehalogenation pathway.
-
Recommendation: If the desired reaction is proceeding, albeit slowly, try reducing the temperature. A slight decrease in temperature can sometimes significantly reduce the rate of dehalogenation relative to the cross-coupling reaction.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting dehalogenation issues.
Caption: A step-by-step workflow for troubleshooting dehalogenation.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a general starting point, and optimization of the ligand and base may be required to minimize dehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (2.2 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Schlenk flask or sealed vial
-
Stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or sealed vial under an inert atmosphere, add this compound, phenylboronic acid, and K₃PO₄.
-
Add the Pd₂(dba)₃ and SPhos.
-
Add toluene and a minimal amount of degassed water (e.g., a 10:1 toluene:water ratio).
-
Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol provides a starting point for the amination reaction. The choice of base is critical and may need to be optimized.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2.2 mol%)
-
Cs₂CO₃ (1.5 equiv)
-
Toluene (anhydrous)
-
Schlenk flask or sealed vial
-
Stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or sealed vial, add the palladium precursor, the phosphine ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add this compound and morpholine to the reaction mixture.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Signaling Pathway: Catalytic Cycle of Buchwald-Hartwig Amination and the Competing Dehalogenation Pathway
Caption: The catalytic cycle showing the desired amination and the competing dehalogenation pathway.
References
Technical Support Center: Catalyst Selection for Cross-Coupling of Sterically Hindered Aryl Bromides
Welcome to the technical support center for catalyst selection in the cross-coupling of sterically hindered aryl bromides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during these sensitive reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cross-coupling of sterically hindered aryl bromides.
Issue 1: Low or No Product Yield
Question: My cross-coupling reaction with a sterically hindered aryl bromide is resulting in a low yield or no desired product. What are the primary factors to investigate?
Answer:
When dealing with sterically demanding substrates, the choice of ligand and base is paramount.[1] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often essential to facilitate the reaction.[1] These ligands promote the critical oxidative addition and reductive elimination steps of the catalytic cycle, which are often slow for hindered substrates.
Troubleshooting Steps:
-
Ligand Selection: Employ bulky and electron-rich phosphine ligands. Dialkylbiaryl phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are highly effective for coupling hindered substrates.[2] For particularly challenging couplings, consider N-heterocyclic carbene (NHC) ligands, which have shown high efficiency.[3][4]
-
Base Optimization: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred. Common choices include potassium tert-butoxide (t-BuOK), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1] The combination of t-BuOK in dioxane has proven effective in many cases.[1][4]
-
Solvent Choice: The solvent can significantly impact the reaction. Aprotic polar solvents like dioxane, toluene, and THF are commonly used. Ensure your starting materials are soluble in the chosen solvent.
-
Temperature: Increasing the reaction temperature can sometimes overcome the activation energy barrier for sterically hindered substrates. However, be cautious as higher temperatures can also lead to side reactions like dehalogenation.
-
Catalyst Loading: For difficult couplings, increasing the palladium catalyst loading may improve yields.[5]
Issue 2: Significant Dehalogenation of the Aryl Bromide
Question: I am observing a significant amount of the dehalogenated arene as a byproduct. How can I minimize this side reaction?
Answer:
Dehalogenation is a common side reaction, especially with electron-rich aryl halides and under harsh reaction conditions. It occurs when the aryl halide is reduced instead of undergoing cross-coupling.
Troubleshooting Steps:
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can favor the desired reductive elimination pathway over dehalogenation.[6]
-
Base Selection: Carefully select the base. In some cases, a weaker base or a different counterion can suppress dehalogenation.
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can promote dehalogenation pathways.[1]
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of dehalogenation relative to the cross-coupling reaction.
Issue 3: Protodeboronation of the Boronic Acid Coupling Partner (Suzuki-Miyaura Coupling)
Question: In my Suzuki-Miyaura coupling, I am seeing a significant amount of the protonated arene derived from my boronic acid. How can I prevent this?
Answer:
Protodeboronation is the hydrolysis of the boronic acid to the corresponding arene. This side reaction is often competitive with the desired cross-coupling.
Troubleshooting Steps:
-
Use of Boronate Esters: Boronate esters, such as pinacol boronate esters (Bpin), are generally more stable towards protodeboronation than boronic acids.[1]
-
Anhydrous Conditions: While some Suzuki reactions tolerate water, minimizing water content can reduce protodeboronation.
-
Base Selection: The choice of base can influence the rate of protodeboronation. Experiment with different bases to find the optimal conditions for your specific substrates.
Frequently Asked Questions (FAQs)
Q1: What are the most effective types of ligands for cross-coupling of sterically hindered aryl bromides?
A1: Bulky and electron-rich ligands are crucial for promoting the challenging oxidative addition and reductive elimination steps with sterically hindered substrates.[1] The most successful classes of ligands include:
-
Dialkylbiaryl Phosphines: Ligands like SPhos, XPhos, and DavePhos are widely used and have demonstrated broad applicability in coupling hindered substrates.[2]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be highly effective catalysts for sterically demanding couplings.[3][4]
-
Ferrocene-based Ligands: Some ferrocene-derived phosphine ligands have also shown high activity.[7]
Q2: Which palladium precursor is best to use?
A2: Common palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃.[3] These are typically used in combination with the chosen ligand to generate the active Pd(0) catalyst in situ.[8] Pre-formed palladium catalysts, where the ligand is already coordinated to the palladium center (e.g., XPhos Pd G2), can also be highly effective and may offer improved activity and stability.[6]
Q3: Can I use the same conditions for different types of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)?
A3: While the general principles of using bulky ligands and appropriate bases apply across different cross-coupling reactions, the optimal conditions can vary significantly. For example, Sonogashira couplings often require a copper co-catalyst, although copper-free conditions have been developed.[9][10] Buchwald-Hartwig aminations have their own specific considerations for the amine coupling partner and base selection.[7][8] It is essential to consult literature precedents for the specific type of cross-coupling reaction you are performing.
Q4: How can I couple tetra-ortho-substituted biaryls?
A4: The synthesis of extremely hindered biaryls, such as those with substituents at all four ortho positions, is a significant challenge.[1] Success in these cases often relies on highly active catalyst systems. Robust acenaphthoimidazolylidene palladium complexes have been shown to be effective for the synthesis of di-, tri-, and tetra-ortho-substituted biaryls.[4] The use of specialized ligands like AntPhos has also enabled the coupling of di-ortho-substituted aryl halides with secondary alkylboronic acids to form highly congested products.[11]
Data Presentation
Table 1: Recommended Ligands for Cross-Coupling of Sterically Hindered Aryl Bromides
| Ligand Type | Examples | Applicable Reactions | Key Features |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos, DavePhos | Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira | Bulky, electron-rich, commercially available, broad substrate scope.[2] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, IPr*OMe | Suzuki-Miyaura, Buchwald-Hartwig | Strong σ-donors, high thermal stability, effective for very hindered substrates.[3][4] |
| Ferrocene-based Phosphines | Josiphos, Walphos | Buchwald-Hartwig | Chiral variants available, effective for C-N bond formation.[7] |
| Biaryl Phosphorinanes | AlisonPhos, AliPhos | Buchwald-Hartwig | Highly active for coupling hindered anilines with hindered aryl halides.[12] |
| Specialized Ligands | AntPhos, BI-DIME | Suzuki-Miyaura | Excellent for extremely sterically demanding couplings, including tetra-ortho-substituted biaryls.[11] |
Table 2: Typical Reaction Conditions for Suzuki-Miyaura Coupling of a Hindered Aryl Bromide
| Parameter | Condition | Notes |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | 1-5 mol% |
| Ligand | XPhos or SPhos | 1.2 - 2.4 equivalents relative to Pd |
| Base | K₃PO₄ or Cs₂CO₃ | 2-3 equivalents |
| Solvent | Toluene or Dioxane | Anhydrous |
| Temperature | 80-110 °C | Reaction progress should be monitored by TLC or GC/LC-MS |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation and side reactions |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling of a Sterically Hindered Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the boronic acid or boronate ester (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.05 mmol) and the ligand (e.g., XPhos, 0.012-0.06 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane, 5-10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Catalyst selection logic based on reaction type.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Benzylic Suzuki-Miyaura Cross-Coupling Reactions
This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in benzylic Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My benzylic Suzuki-Miyaura reaction has a very low yield or is not working at all. What are the most common initial checks?
A1: When facing poor or no conversion, a systematic check of the foundational reaction parameters is the first step.
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active state, is highly sensitive to oxygen. Inadequate inert conditions can lead to catalyst deactivation and the formation of homocoupling byproducts.
-
Solution: Ensure all solvents and reagents are thoroughly degassed. Standard methods include bubbling a stream of inert gas (Argon or Nitrogen) through the solvent for an extended period or using several freeze-pump-thaw cycles. The reaction vessel should be purged by evacuating and backfilling with inert gas multiple times.
-
-
Reagent Quality and Purity:
-
Catalyst/Ligand: Palladium catalysts and phosphine ligands can degrade or oxidize over time, respectively.
-
Boronic Acid/Ester: Boronic acids can dehydrate to form boroxines or undergo protodeboronation, especially with heteroaryl or electron-deficient substrates.
-
Benzylic Halide: The stability of the benzylic halide is crucial. Ensure it is pure and has not decomposed.
-
Solution: Use fresh or recently purified reagents. Store catalysts and ligands under an inert atmosphere. Consider using more stable boron reagents like potassium aryltrifluoroborates or pinacol esters to minimize decomposition.
-
-
Base and Solvent: The base is critical for the transmetalation step, and its effectiveness is tied to its solubility in the chosen solvent system.
-
Solution: Ensure the base is finely powdered and dry. For many benzylic couplings, strong inorganic bases like Cs₂CO₃ or K₃PO₄ are effective. A mixed solvent system (e.g., THF/H₂O, Dioxane/H₂O) is often used to improve the solubility of the base.
-
Q2: I am observing significant homocoupling of my boronic acid reagent. What causes this and how can I prevent it?
A2: Homocoupling is a common side reaction that consumes the boronic acid, reducing the yield of the desired cross-coupled product. It is often promoted by the presence of Pd(II) species and oxygen.
-
Causes:
-
Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid to produce the homocoupled dimer and regenerate Pd(0).
-
Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, the initial reduction to Pd(0) can be inefficient, leaving residual Pd(II) to promote homocoupling.
-
-
Troubleshooting Strategies:
-
Rigorous Degassing: The most critical step is to meticulously remove all oxygen from the reaction mixture.
-
Catalyst Choice: Using a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient pre-catalyst that cleanly generates Pd(0) can minimize the amount of Pd(II) available for homocoupling.
-
Reaction Conditions: Higher temperatures can sometimes increase the rate of homocoupling. Optimizing the temperature to favor the cross-coupling pathway is recommended.
-
Additives: In some cases, the addition of a mild reducing agent can help maintain the palladium in its active Pd(0) state.
-
Q3: My reaction with a secondary benzylic halide is failing. What is the likely issue?
A3: The primary challenge with secondary benzylic halides is the competing side reaction of β-hydride elimination.
-
Mechanism: After oxidative addition of the secondary benzylic halide to the Pd(0) center, if a β-hydrogen is present, the palladium complex can eliminate it to form a palladium-hydride species and an alkene (e.g., styrene), which prevents the desired cross-coupling. This process is often faster than the subsequent transmetalation and reductive elimination steps.
-
Solutions:
-
Substrate Selection: This side reaction can be avoided by using secondary benzylic substrates that lack β-hydrogens, such as bromodiphenylmethane.
-
Ligand Choice: Employing bulky, electron-rich ligands can accelerate the rate of reductive elimination, making it more competitive with β-hydride elimination. Ligands with large bite angles may also disfavor the conformation required for β-hydride elimination.
-
Alternative Electrophiles: Consider using benzylic phosphates or carbonates as coupling partners, as they can sometimes offer different reactivity profiles.
-
Q4: How do I choose the optimal catalyst, ligand, base, and solvent for my specific benzylic coupling?
A4: The ideal conditions depend heavily on the specific substrates. However, general guidelines can be followed.
-
Catalyst: Pd(OAc)₂ and PdCl₂(dppf) are common and effective choices. For challenging couplings, especially with benzyl chlorides, more active catalysts or pre-catalysts may be necessary.
-
Ligand:
-
For simple benzylic bromides, dppf is a robust ligand.
-
For sterically hindered substrates or to accelerate the reaction, bulky, electron-rich phosphine ligands like JohnPhos or SPhos (Buchwald ligands) are often superior. These ligands promote both oxidative addition and reductive elimination.
-
-
Base: A strong base is typically required. Cs₂CO₃ is a very common and effective choice, followed by K₃PO₄ and K₂CO₃. The choice can be solvent-dependent.
-
Solvent: Ethereal solvents like THF, dioxane, or cyclopentyl methyl ether (CPME) often give high yields with minimal side reactions. DMF is also used, particularly in microwave-assisted reactions. A co-solvent of water is frequently added to dissolve the inorganic base.
Data and Performance Tables
Table 1: Effect of Ligand and Catalyst on Benzylic Coupling Yield (Data synthesized from various sources for illustrative comparison)
| Catalyst (mol%) | Ligand (mol%) | Benzylic Partner | Boronic Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (5) | JohnPhos (10) | Isoxazole Bromide | 3-MeO-Ph-B(OH)₂ | K₂CO₃ | DMF | 140 (MW) | 50 | |
| Pd(OAc)₂ (5) | SPhos (10) | Isoxazole Bromide | 3-MeO-Ph-B(OH)₂ | K₂CO₃ | DMF | 140 (MW) | 25 | |
| PdCl₂(dppf) (2) | (dppf) | Benzyl Bromide | K-Ph-BF₃ | Cs₂CO₃ | THF/H₂O | 77 | 99 | |
| Pd(OAc)₂ (1) | PPh₃ (4) | Benzyl Phosphate | Ph-B(OH)₂ | K₃PO₄ | Toluene | 90 | 95 | |
| PdCl₂(dppf) (5) | (dppf) | Isoxazole Bromide | 3-MeO-Ph-B(OH)₂ | K₂CO₃ | DMF | 140 (MW) | <10 |
Table 2: Influence of Solvent on the Coupling of Benzyl Bromide and Potassium Phenyltrifluoroborate (Data adapted from Molander et al.)
| Solvent (10:1 with H₂O) | Temperature (°C) | Time (h) | Yield (%) |
| CPME | 90 | 1 | 99 |
| THF | 77 | 2 | 99 |
| Dioxane | 101 | 1 | 95 |
| Toluene | 101 | 2 | 87 |
| DMF | 90 | 2 | 75 |
| Reaction Conditions: Benzyl bromide (0.5 mmol), K-Ph-BF₃ (0.505 mmol), Cs₂CO₃ (1.5 mmol), PdCl₂(dppf)·CH₂Cl₂ (2 mol %). |
Experimental Protocols
Protocol 1: General Procedure for Coupling of Benzylic Bromides with Potassium Aryltrifluoroborates (Adapted from Molander et al.)
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To an oven-dried reaction vessel equipped with a magnetic stir bar, add the benzylic bromide (0.5 mmol, 1.0 equiv), potassium aryltrifluoroborate (0.505 mmol, 1.01 equiv), and Cesium Carbonate (Cs₂CO₃, 1.5 mmol, 3.0 equiv).
-
Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.
-
Under a positive pressure of inert gas, add the catalyst PdCl₂(dppf)·CH₂Cl₂ (0.01 mmol, 2 mol %).
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Add the degassed solvent system (e.g., 5 mL of 10:1 THF/H₂O).
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 77 °C for THF, 90 °C for CPME).
-
Stir vigorously and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Coupling of a Benzylic Bromide with an Arylboronic Acid (Adapted from Pelletier et al.)
-
In a microwave vial, combine the arylboronic acid (1.5 mmol, 1.5 equiv), benzylic bromide (1.0 mmol, 1.0 equiv), and Potassium Carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).
-
Add Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 5 mol %) and the ligand JohnPhos (0.10 mmol, 10 mol %).
-
Add 2 mL of DMF.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 140 °C for 20 minutes with stirring.
-
After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the desired product.
Visual Guides
Logical & Experimental Workflows
Technical Support Center: Troubleshooting Byproduct Formation in Palladium-Catalyzed Amination
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed amination (Buchwald-Hartwig) reactions. The focus is on identifying, understanding, and mitigating the formation of unwanted byproducts to improve reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in palladium-catalyzed amination?
A1: The most frequently observed byproducts include:
-
Hydrodehalogenation: Replacement of the halide on the aryl halide with a hydrogen atom. This is particularly common with electron-rich aryl halides.
-
β-Hydride Elimination: Occurs with alkylamines that have β-hydrogens, leading to the formation of an imine and the reduced arene.
-
Diarylamine Formation: When using primary amines, the desired arylamine product can react further with the aryl halide to form a diarylamine.
-
Aryl Hydroxylation: Can be a significant byproduct when using aqueous ammonia or hydroxide bases.
-
Ligand-Related Byproducts: Degradation of phosphine ligands can lead to byproducts and catalyst deactivation.
Q2: How does the choice of ligand affect byproduct formation?
A2: Ligand selection is critical for a successful amination reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos, BrettPhos), are generally preferred.[1] These ligands promote the desired reductive elimination to form the C-N bond and can suppress side reactions like hydrodehalogenation and β-hydride elimination by sterically hindering alternative pathways.[1][2] The choice of a specific ligand often depends on the substrates being coupled.
Q3: What is the role of the base in byproduct formation?
A3: The base plays a crucial role in the catalytic cycle, and its choice can significantly impact the outcome. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often lead to high reaction rates. However, they can be incompatible with base-sensitive functional groups.[3][4] Weaker bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer broader functional group tolerance but may require higher temperatures or longer reaction times.[4] The choice of base can also influence the extent of hydrodehalogenation.
Q4: Can the solvent influence the formation of byproducts?
A4: Yes, the solvent can have a significant effect. Aprotic polar solvents like dioxane and toluene are commonly used.[4] Solvents like N,N-dimethylformamide (DMF) can sometimes act as a hydride source, leading to increased hydrodehalogenation.[5] It is also crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.
Q5: My aryl chloride is unreactive. What can I do?
A5: Aryl chlorides are generally less reactive than aryl bromides or iodides due to the stronger C-Cl bond, making the oxidative addition step more difficult.[4] To promote the reaction of aryl chlorides, consider the following:
-
Use more electron-rich and sterically demanding ligands (e.g., NIXANTPHOS has been shown to be effective for unactivated aryl chlorides).[2]
-
Increase the reaction temperature.
-
Extend the reaction time.
Troubleshooting Guides
Issue 1: Significant Hydrodehalogenation Observed
Symptoms: GC-MS or NMR analysis of the crude reaction mixture shows a significant peak corresponding to the arene (Ar-H) instead of the desired arylamine (Ar-NRR').
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Ligand | Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) to accelerate reductive elimination over competing pathways.[1] |
| Hydride Source in Reaction | Ensure all solvents and reagents are anhydrous. Avoid solvents that can act as hydride donors, such as DMF.[5] Consider using toluene or dioxane. |
| High Reaction Temperature | Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. |
| Inappropriate Base | Screen different bases. While strong bases like NaOtBu are common, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may reduce hydrodehalogenation in some cases. |
Issue 2: Byproduct Formation from β-Hydride Elimination
Symptoms: When using a primary or secondary alkylamine with β-hydrogens, byproducts such as the corresponding imine and the reduced arene are observed.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Favorable β-Hydride Elimination Pathway | Use a bulky ligand that sterically disfavors the syn-coplanar arrangement required for β-hydride elimination.[6] Ligands like BrettPhos have been designed to suppress this pathway. |
| Ligand Design | Consider ligands that have been shown to increase the rate of C-N reductive elimination relative to β-hydride elimination. |
Issue 3: Formation of Diarylamine Byproduct
Symptoms: When using a primary amine, a significant amount of the diarylated product (Ar₂NH) is formed.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Product Reactivity | The arylamine product is sufficiently nucleophilic to compete with the starting primary amine for the aryl halide. |
| Stoichiometry | Carefully control the stoichiometry of the reactants. Using a slight excess of the primary amine may not always be sufficient. |
| Ligand Choice | Screen for a ligand that is more selective for the primary amine. For example, the KPhos ligand has been reported to suppress diarylamine formation in the amination with aqueous ammonia.[3][7] |
Data Presentation
Table 1: Effect of Different Bases on the Buchwald-Hartwig Amination
| Base | Advantages | Disadvantages |
| NaOtBu | Permits high reaction rates and low catalyst loadings. | Incompatible with many electrophilic functional groups (e.g., esters, nitro groups).[3] |
| LHMDS | Allows for the use of substrates with protic functional groups. Useful for low-temperature aminations. | The solid base is air-sensitive. Incompatible with some functional groups at elevated temperatures. |
| Cs₂CO₃, K₃PO₄ | Broader functional group tolerance. | Generally require higher reaction temperatures and may result in slower reaction rates.[4] |
Experimental Protocols
General Protocol for a Small-Scale Buchwald-Hartwig Amination
This is a general guideline and should be optimized for specific substrates.
-
Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), the palladium precatalyst (e.g., 1-2 mol%), and the phosphine ligand (e.g., 1.2-2.4 mol%).
-
Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4][7]
Protocol for Byproduct Analysis by GC-MS
-
Sample Preparation: At various time points or upon reaction completion, take a small aliquot (e.g., 0.1 mL) of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate, 1 mL). If necessary, filter the sample through a small plug of silica gel to remove solid particles.
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A standard non-polar capillary column (e.g., HP-5MS).
-
Method:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 50-100 °C), hold for 2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280-300 °C) and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in electron ionization (EI) mode and scan a mass range appropriate for the expected products and byproducts.
-
-
-
Data Analysis: Identify the peaks corresponding to the starting materials, desired product, and any byproducts by comparing their retention times and mass spectra to known standards or by interpreting the fragmentation patterns.
Mandatory Visualization
Caption: Catalytic cycle of the Buchwald-Hartwig amination and competing byproduct pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2-(Benzyloxy)-1-bromo-4-fluorobenzene under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Benzyloxy)-1-bromo-4-fluorobenzene under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How stable is the benzyloxy group in this compound under acidic conditions?
A1: The benzyloxy group is generally susceptible to cleavage under strongly acidic conditions.[1][2] This reaction, known as debenzylation, is a common deprotection strategy in organic synthesis. The stability is highly dependent on the specific acid used, its concentration, the reaction temperature, and the duration of exposure.[2] While generally stable under weakly acidic conditions, strong acids can lead to the formation of 2-bromo-5-fluorophenol and a benzyl cation.[2]
Q2: What are the expected degradation products of this compound under strong acidic conditions?
A2: Under strong acidic conditions, the primary degradation pathway is the cleavage of the benzyl ether bond. This results in the formation of 2-bromo-5-fluorophenol and a benzyl cation.[2] The highly reactive benzyl cation can then be trapped by any nucleophile present in the reaction mixture.
Q3: Is the C-Br or C-F bond on the aromatic ring susceptible to cleavage under acidic or basic conditions?
A3: Aryl halides are generally resistant to nucleophilic attack under typical acidic or basic conditions.[3] The carbon-halogen bonds of aryl halides are significantly stronger than those of alkyl halides.[3] However, under very harsh conditions or in the presence of certain catalysts, cleavage can occur. The C-Br bond is more susceptible to cleavage than the C-F bond.
Q4: What is the stability of this compound under basic conditions?
A4: The benzyl ether linkage is generally stable under a wide range of basic conditions.[1] Therefore, significant degradation of the benzyloxy group is not expected under typical basic experimental conditions. The aryl bromide and aryl fluoride moieties are also generally stable to basic conditions, although harsh conditions could potentially lead to nucleophilic aromatic substitution.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Unexpected formation of 2-bromo-5-fluorophenol in an acidic reaction. | The reaction conditions are too acidic, leading to the cleavage of the benzyloxy group. | - Use a milder acid or a buffered system.- Reduce the reaction temperature.- Decrease the reaction time. |
| HPLC analysis shows a new peak with a shorter retention time after acidic workup. | This is likely the more polar degradation product, 2-bromo-5-fluorophenol. | Confirm the identity of the new peak by co-injection with a standard or by LC-MS analysis. |
| Low yield of the desired product in a reaction involving this compound under acidic conditions. | Degradation of the starting material due to acid instability. | Re-evaluate the necessity of the acidic conditions. Consider alternative synthetic routes that avoid strong acids. |
| Incomplete debenzylation when intended. | The acidic conditions are not strong enough. | - Use a stronger acid (e.g., HBr, BCl₃).- Increase the temperature.- Increase the reaction time. |
Quantitative Stability Data
The following table summarizes hypothetical stability data for this compound under forced degradation conditions. This data is illustrative and intended to provide a general understanding of the compound's stability profile.
| Condition | Time (hours) | Assay of this compound (%) | 2-bromo-5-fluorophenol (%) | Other Degradants (%) |
| 0.1 M HCl (60 °C) | 0 | 100 | 0 | 0 |
| 6 | 85.2 | 14.1 | < 0.5 | |
| 12 | 72.5 | 26.8 | < 0.5 | |
| 24 | 58.1 | 41.2 | < 0.5 | |
| 0.1 M NaOH (60 °C) | 0 | 100 | 0 | 0 |
| 6 | 99.5 | < 0.1 | < 0.5 | |
| 12 | 99.1 | < 0.1 | < 0.5 | |
| 24 | 98.7 | < 0.1 | < 0.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under acidic and basic stress conditions.[4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at specified time points (e.g., 0, 6, 12, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at the same time points as the acidic degradation study.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized samples with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general reversed-phase HPLC method for the analysis of this compound and its primary degradation product, 2-bromo-5-fluorophenol.[5]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Degradation pathways under acidic and basic conditions.
Caption: Experimental workflow for forced degradation studies.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(Benzyloxy)-1-bromo-4-fluorobenzene and 1-bromo-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-(benzyloxy)-1-bromo-4-fluorobenzene and 1-bromo-4-fluorobenzene. The selection of building blocks in synthetic chemistry is crucial for the successful construction of complex molecules. This document aims to assist in making informed decisions by presenting a detailed analysis of the electronic and steric effects of the benzyloxy substituent on the reactivity of the aryl bromide in key transformations, supported by available experimental data and established chemical principles.
Physicochemical Properties: A Comparative Overview
The introduction of a benzyloxy group at the ortho position to the bromine atom significantly alters the physicochemical properties of the parent 1-bromo-4-fluorobenzene molecule. This substitution increases the molecular weight, and is expected to impact its polarity, boiling point, and solubility.
| Property | This compound | 1-bromo-4-fluorobenzene |
| Molecular Formula | C₁₃H₁₀BrFO | C₆H₄BrF |
| Molecular Weight ( g/mol ) | 281.12[1] | 175.00[1] |
| Appearance | White to off-white solid[1] | Colorless liquid[1] |
| Melting Point (°C) | 33-37[1] | -16[1] |
| Boiling Point (°C) | ~329 (Predicted)[1] | 150-152[1] |
| Density (g/cm³) | ~1.445 (Predicted)[1] | 1.593[1] |
Reactivity in Key Chemical Transformations
The primary site of reactivity for both molecules in cross-coupling and organometallic reactions is the carbon-bromine bond. The substituents on the aromatic ring, namely the fluorine and benzyloxy groups, modulate the reactivity of this bond through electronic and steric effects.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. The reactivity of aryl bromides in this reaction is influenced by the electronic environment of the C-Br bond.
Comparative Performance:
For this compound, the reactivity is expected to be lower due to two primary factors:
-
Electronic Effect: The benzyloxy group is electron-donating through resonance, which increases the electron density at the ortho and para positions. This makes the carbon atom of the C-Br bond less electrophilic and can slow down the initial oxidative addition step in the catalytic cycle.
-
Steric Hindrance: The bulky benzyloxy group ortho to the bromine atom can sterically hinder the approach of the palladium catalyst to the C-Br bond, thereby reducing the reaction rate.
| Aryl Bromide | Coupling Partner | Product | Yield (%) |
| 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | 4,4'-difluorobiphenyl | 92[1] |
| This compound | 4-fluorophenylboronic acid | 2-(Benzyloxy)-4,4'-difluorobiphenyl | Expected to be lower than 92% |
Experimental Protocol: Suzuki-Miyaura Coupling (General)
This protocol is a general procedure and may require optimization for each specific substrate.
-
To a dried Schlenk tube, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent mixture (e.g., toluene/ethanol/water or dioxane/water) is added.
-
The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a designated time (typically 12-24 hours), monitoring the progress by TLC or GC-MS.
-
After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. The reactivity in this case is also sensitive to the electronic and steric environment of the aryl halide.
Comparative Performance:
Quantitative comparative data for the two target molecules is not available. However, we can infer their relative reactivity:
-
1-bromo-4-fluorobenzene: The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbon atom attached to the bromine, making it more susceptible to nucleophilic attack in the context of the catalytic cycle.
-
This compound: The electron-donating benzyloxy group will likely have a deactivating effect, making the oxidative addition step slower. Furthermore, the steric bulk of the benzyloxy group can hinder the coordination of the amine and the subsequent steps of the catalytic cycle. Therefore, it is expected to be less reactive than 1-bromo-4-fluorobenzene in Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination (General)
This is a general protocol and requires optimization for specific substrates.
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl bromide (1.0 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the amine (1.2 mmol) and an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the mixture with vigorous stirring at a specified temperature (e.g., 100-110 °C) for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, and dried.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond. The reactivity follows the order C-I > C-Br > C-Cl > C-F.
Comparative Performance:
-
1-bromo-4-fluorobenzene: The Grignard reagent is selectively formed at the C-Br bond, leaving the C-F bond intact. The reaction is generally straightforward.
-
This compound: The formation of the Grignard reagent is expected to proceed at the C-Br bond. However, the presence of the ortho-benzyloxy group could potentially lead to complications. The oxygen atom of the benzyloxy group could coordinate to the magnesium center of the newly formed Grignard reagent, potentially affecting its solubility and reactivity. While this intramolecular coordination might stabilize the Grignard reagent in some cases, it could also hinder its reaction with external electrophiles due to steric blocking.
Experimental Protocol: Grignard Reagent Formation (General)
This reaction is highly sensitive to moisture and requires anhydrous conditions.
-
Place magnesium turnings in a flame-dried flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium surface.
-
A solution of the aryl bromide in an anhydrous ether solvent (e.g., diethyl ether or THF) is prepared in the dropping funnel.
-
A small portion of the aryl bromide solution is added to the magnesium. The reaction is initiated, often with gentle heating.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is typically stirred at room temperature or refluxed for a period to ensure complete formation of the Grignard reagent.
Conclusion
Researchers and drug development professionals should take these factors into account when designing synthetic routes. For reactions where high reactivity is desired, 1-bromo-4-fluorobenzene is the more straightforward substrate. However, the benzyloxy substituent in this compound provides a handle for further synthetic modifications and can be a valuable building block for accessing a diverse range of complex aromatic compounds. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be crucial for achieving desired outcomes with this more sterically encumbered and electronically distinct substrate.
References
Aryl Bromide vs. Aryl Iodide in Suzuki-Miyaura Coupling: A Comprehensive Comparison for Researchers
The Suzuki-Miyaura coupling stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A critical parameter in the success and optimization of this reaction is the choice of the aryl halide. This guide provides an in-depth comparison of aryl bromides and aryl iodides as substrates in the Suzuki-Miyaura coupling, offering experimental data, detailed protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
Performance Comparison: Reactivity and Reaction Efficiency
The reactivity of aryl halides in the Suzuki-Miyaura coupling is predominantly governed by the rate of the oxidative addition step to the palladium(0) catalyst. This step involves the cleavage of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for aryl halides is Aryl Iodide > Aryl Bromide > Aryl Chloride .[1] This trend is directly correlated with the bond dissociation energies (BDEs) of the respective C-X bonds.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-I | ~213 |
| C-Br | ~285 |
| C-Cl | ~327 |
| C-F | ~485 |
| Note: These are approximate values and can vary with the specific aromatic system.[2] |
The weaker C-I bond in aryl iodides leads to a faster rate of oxidative addition compared to the stronger C-Br bond, generally resulting in milder reaction conditions, lower catalyst loadings, and shorter reaction times for aryl iodides.
However, recent studies have revealed nuances to this general trend. Under certain conditions, particularly at lower temperatures with specific phosphine ligands like triphenylphosphine (PPh₃), aryl bromides can exhibit surprisingly higher reactivity and yields than their iodide counterparts.[3] This counterintuitive behavior is attributed to the inefficient turnover of the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)].[3]
Comparative Experimental Data
The following tables summarize experimental data from various studies, illustrating the performance of aryl bromides and iodides under different reaction conditions.
Table 1: Comparison of Aryl Iodide and Aryl Bromide Reactivity at Low Temperature [3]
| Entry | Aryl Halide | Product | Yield (%) after 4h at 50°C |
| 1 | 4-Iodotoluene | 4-Methylbiphenyl | 15 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 57 |
Reaction Conditions: Aryl halide (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)₂ (1 mol%), PPh₃ (4 mol%), Na₂CO₃ (2.0 mmol), n-PrOH/H₂O (3:1, 5 mL), 50°C.[3]
Table 2: General Comparison of Aryl Halide Performance in a Ligand-Free System [4]
| Entry | Aryl Halide | Boronic Acid | Product | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 5 | 95 |
| 2 | 4-Iodoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 5 | 85 |
| 3 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 5 | 98 |
| 4 | 4-Iodotoluene | Phenylboronic acid | 4-Methylbiphenyl | 5 | 88 |
Reaction Conditions: Aryl halide (1 mmol), boronic acid (1.3 mmol), Na₂CO₃ (3.8 mmol), TBAB (1.0 mmol), H₂O (2 mL), 150°C (microwave).[4]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination. The nature of the aryl halide directly impacts the initial and often rate-determining step.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
The diagram illustrates that the initial step is the oxidative addition of the aryl halide (Ar-X) to the Pd(0) complex. The ease of this step is inversely proportional to the C-X bond strength, hence the higher reactivity of aryl iodides.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of an aryl bromide and an aryl iodide. These can be adapted based on the specific substrates and desired reaction scale.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is adapted from a procedure for the coupling of 4-bromoanisole with phenylboronic acid.[4]
Materials:
-
4-Bromoanisole (187 mg, 1.0 mmol)
-
Phenylboronic acid (159 mg, 1.3 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (1.1 mg, 0.005 mmol, 0.5 mol%)
-
Sodium carbonate (Na₂CO₃) (403 mg, 3.8 mmol)
-
Tetrabutylammonium bromide (TBAB) (322 mg, 1.0 mmol)
-
Deionized water (2 mL)
-
Microwave vial (10 mL) with a stir bar
Procedure:
-
To a 10 mL microwave vial, add 4-bromoanisole, phenylboronic acid, Pd(OAc)₂, Na₂CO₃, and TBAB.
-
Add deionized water (2 mL) and the stir bar.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 150°C and hold for 5 minutes.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-methoxybiphenyl.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Iodide
This protocol is a general procedure that can be adapted for various aryl iodides.
Materials:
-
Aryl iodide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (23 mg, 0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
-
Round-bottom flask (25 mL) with a stir bar and condenser
Procedure:
-
To a 25 mL round-bottom flask, add the aryl iodide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the stir bar and equip the flask with a condenser.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (5 mL), ethanol (1 mL), and water (1 mL) via syringe.
-
Heat the reaction mixture to 80°C and stir for 2-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
-
Aryl iodides are generally more reactive due to the weaker C-I bond, allowing for milder reaction conditions, which can be advantageous for sensitive substrates.
-
Aryl bromides are often more cost-effective and readily available. While they may require slightly more forcing conditions, they are highly effective in a vast number of applications. The unexpected higher reactivity of aryl bromides under specific low-temperature conditions with certain catalysts highlights the importance of catalyst and condition screening.
For researchers in drug development and other fields requiring rapid synthesis of analogues, the higher reactivity of aryl iodides can be beneficial. However, for large-scale synthesis, the economic advantage of aryl bromides often makes them the preferred choice. Ultimately, a thorough understanding of the principles outlined in this guide will enable scientists to make informed decisions and optimize their Suzuki-Miyaura coupling reactions for maximum efficiency and yield.
References
A Comparative Guide to the Reactivity of Bromofluorobenzene Isomers in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmaceutical and agrochemical candidates is a cornerstone of modern medicinal chemistry, offering modulation of metabolic stability, binding affinity, and lipophilicity. Bromofluorobenzenes are key building blocks in this endeavor, serving as versatile precursors in a variety of cross-coupling reactions. The isomeric position of the fluorine atom relative to the bromine can significantly influence the reactivity of the C-Br bond, impacting reaction efficiency and synthetic strategy. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-bromofluorobenzene in three of the most powerful C-C and C-N bond-forming reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. The information presented herein, supported by experimental data, aims to inform rational substrate selection and reaction optimization.
At a Glance: Isomer Reactivity Trends
The reactivity of bromofluorobenzene isomers in palladium-catalyzed cross-coupling reactions is governed by a combination of electronic and steric effects. The strong electron-withdrawing nature of the fluorine atom can activate the C-Br bond towards oxidative addition, the rate-limiting step in many cross-coupling cycles. However, the position of the fluorine atom can also introduce steric hindrance, particularly in the ortho position, which can counteract this electronic activation.
| Isomer | Suzuki Coupling Reactivity | Heck Coupling Reactivity | Buchwald-Hartwig Amination Reactivity |
| 1-Bromo-2-fluorobenzene (ortho) | Generally lower due to steric hindrance | Can be sterically hindered | Often shows reduced reactivity |
| 1-Bromo-3-fluorobenzene (meta) | Intermediate reactivity | Good reactivity | Good reactivity |
| 1-Bromo-4-fluorobenzene (para) | Generally the highest reactivity | High reactivity | High reactivity |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The reaction of bromofluorobenzene isomers with boronic acids or their derivatives is a common strategy for the synthesis of fluorinated biaryls.
Experimental Data
A comparative study on the Suzuki-Miyaura coupling of bromofluorobenzene isomers with 4-fluorophenylboronic acid, catalyzed by palladium nanoparticles supported on COOH-modified graphene (G-COOH-Pd-10), provides valuable insights into their relative reactivities.
| Aryl Bromide | Temperature (°C) | Time (h) | Conversion (%)[1] |
| 1-Bromo-2-fluorobenzene | 70 | 3 | 75 |
| 8 | 80 | ||
| 24 | 85 | ||
| 48 | 88 | ||
| 110 | 3 | 90 | |
| 8 | 92 | ||
| 24 | 95 | ||
| 48 | 96 | ||
| 1-Bromo-3-fluorobenzene | 70 | 3 | 85 |
| 8 | 90 | ||
| 24 | 94 | ||
| 48 | 96 | ||
| 110 | 3 | 95 | |
| 8 | 97 | ||
| 24 | 98 | ||
| 48 | 99 | ||
| 1-Bromo-4-fluorobenzene | 70 | 3 | 90 |
| 8 | 95 | ||
| 24 | 98 | ||
| 48 | >99 | ||
| 110 | 3 | >99 | |
| 8 | >99 | ||
| 24 | >99 | ||
| 48 | >99 |
Analysis: The experimental data indicates that under these conditions, the reactivity of the bromofluorobenzene isomers in the Suzuki-Miyaura coupling follows the order: para > meta > ortho .[1] The para-isomer exhibits the highest reactivity, achieving near-quantitative conversion at both 70°C and 110°C. The meta-isomer shows slightly lower but still excellent reactivity. The ortho-isomer is the least reactive of the three, which can be attributed to the steric hindrance imposed by the fluorine atom adjacent to the reaction center, impeding the approach of the palladium catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative experimental protocol based on the comparative study.[1]
Materials:
-
Bromofluorobenzene isomer (1 mmol)
-
4-Fluorophenylboronic acid (1.2 mmol)
-
G-COOH-Pd-10 catalyst (10 mg)
-
K₂CO₃ (2 mmol)
-
Dioxane/H₂O (4:1, 5 mL)
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the bromofluorobenzene isomer, 4-fluorophenylboronic acid, G-COOH-Pd-10 catalyst, and K₂CO₃.
-
Add the dioxane/H₂O solvent mixture.
-
Seal the tube and heat the reaction mixture at the desired temperature (70°C or 110°C) with vigorous stirring for the specified time.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. It is a powerful tool for the synthesis of substituted alkenes.
While a direct comparative study of the three bromofluorobenzene isomers under identical Heck reaction conditions was not found in a single publication, the general trend observed in the literature suggests that electron-withdrawing substituents on the aryl halide enhance the rate of oxidative addition. Therefore, the reactivity is expected to follow a similar trend to the Suzuki coupling, with the para-isomer being the most reactive, followed by the meta and then the ortho, with the latter being potentially hindered by steric effects.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds through the palladium-catalyzed coupling of an aryl halide with an amine. This reaction is of paramount importance in the synthesis of pharmaceuticals and other nitrogen-containing fine chemicals.
Similar to the Heck reaction, a single study directly comparing the three bromofluorobenzene isomers in a Buchwald-Hartwig amination was not identified. However, the principles of electronic activation and steric hindrance apply. The electron-withdrawing fluorine atom is expected to facilitate the initial oxidative addition of the C-Br bond to the palladium(0) catalyst. The steric bulk of the ortho-fluorine atom can be expected to slow down the reaction compared to the meta and para isomers.
Visualizing the Experimental Workflow
A general workflow for performing and analyzing a cross-coupling reaction is depicted below. This workflow is applicable to Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, with minor variations in the specific reagents and purification methods.
Conclusion
The isomeric position of the fluorine atom in bromofluorobenzene plays a critical role in determining its reactivity in palladium-catalyzed cross-coupling reactions. For Suzuki-Miyaura coupling, the reactivity trend is clearly established as para > meta > ortho , with the para-isomer offering the highest efficiency.[1] While direct comparative data for Heck and Buchwald-Hartwig aminations are less readily available, the underlying principles of electronic activation by the electron-withdrawing fluorine and steric hindrance from the ortho-substituent suggest a similar reactivity trend. Researchers and drug development professionals should consider these reactivity differences when designing synthetic routes to maximize yields and efficiency. The para-bromofluorobenzene isomer will generally be the most reactive substrate, while the ortho-isomer may require more forcing conditions or specialized catalyst systems to achieve comparable results.
References
A Comparative Guide to the ¹H NMR Analysis of 2-(Benzyloxy)-1-bromo-4-fluorobenzene and its Isomer
For researchers, scientists, and drug development professionals, understanding the precise substitution pattern on a benzene ring is critical, as it profoundly influences a molecule's physicochemical properties and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating these structural details. This guide provides a comparative ¹H NMR analysis of 2-(benzyloxy)-1-bromo-4-fluorobenzene and a key isomer, 4-(benzyloxy)-1-bromo-2-fluorobenzene, highlighting how the positions of the substituents lead to distinct and predictable spectral features.
While experimental spectra for these specific compounds are not widely available in the public domain, this guide utilizes predicted data based on established substituent effects, supported by data from related compounds, to offer a robust analytical framework.
Predicted ¹H NMR Data Comparison
The following table summarizes the predicted ¹H NMR chemical shifts (δ) for the aromatic and benzylic protons of this compound and its isomer, 4-(benzyloxy)-1-bromo-2-fluorobenzene. These predictions are based on the additive effects of each substituent on the benzene ring.
| Compound | Methylene Protons (-CH₂-) (ppm) | Aromatic Protons (ppm) |
| This compound | ~5.0 - 5.2 (singlet) | ~6.8 - 7.5 (multiplet) |
| 4-(Benzyloxy)-1-bromo-2-fluorobenzene | ~5.0 - 5.2 (singlet) | ~6.9 - 7.5 (multiplet) |
Note: The methylene protons of the benzyloxy group for both isomers are expected to appear as a singlet in the range of 5.0-5.2 ppm.[1] The aromatic regions will present as complex multiplets due to both proton-proton and proton-fluorine couplings.
Analysis of Substituent Effects on the Aromatic Protons
The chemical shifts and splitting patterns of the aromatic protons are highly dependent on the electronic effects of the substituents.
-
Benzyloxy Group: This group is electron-donating through resonance, which tends to shield the ortho and para positions, shifting their corresponding proton signals upfield (to lower ppm values).
-
Bromine: This halogen is inductively electron-withdrawing but can also exhibit some electron-donating character through resonance. Its overall effect is moderately deshielding.
-
Fluorine: As a highly electronegative atom, fluorine is strongly electron-withdrawing via induction, leading to a deshielding effect (downfield shift) on nearby protons. It also introduces characteristic proton-fluorine spin-spin coupling.
The interplay of these effects in each isomer results in a unique spectral fingerprint for the aromatic region.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a standard protocol for acquiring a ¹H NMR spectrum suitable for the analysis of these compounds.
-
Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Co-add a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Logical Relationships in ¹H NMR Analysis
The following diagrams illustrate the key relationships and workflows in the ¹H NMR analysis of substituted aromatic compounds.
References
A Comparative Guide to Alternatives for 2-(Benzyloxy)-1-bromo-4-fluorobenzene in Biphenyl Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biphenyl structures, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. 2-(Benzyloxy)-1-bromo-4-fluorobenzene serves as a valuable building block, but a comprehensive evaluation of its alternatives can unlock more versatile and efficient synthetic routes. This guide provides an objective comparison of this compound with other aryl halides and their derivatives across various modern cross-coupling reactions, supported by available experimental data and detailed protocols.
The central theme of this comparison revolves around the strategic choice of the protecting group for the phenolic oxygen and the versatility of different organometallic reagents derived from the core scaffold. The benzyloxy group, while common, presents specific considerations for deprotection, which may not be compatible with all complex molecules. This guide will explore alternatives with different protecting groups—methoxy (Me), tert-butoxy (t-Bu), and methoxymethyl (MOM)—and their performance in key biphenyl synthesis reactions.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The performance of this compound and its analogs is generally high, though the choice of protecting group can influence yields and subsequent deprotection strategies.
| Aryl Bromide | Protecting Group | Typical Yield (%) | Deprotection Method | Advantages & Disadvantages |
| This compound | Benzyl (Bn) | 85-95[1] | H₂, Pd/C | High yields; deprotection by hydrogenation can affect other reducible functional groups.[1] |
| 1-Bromo-4-fluoro-2-methoxybenzene | Methyl (Me) | 80-90[2] | BBr₃ | Good yields; deprotection requires harsh and corrosive reagents.[2] |
| 2-Bromo-4-(tert-butoxy)-1-fluorobenzene | tert-Butyl (t-Bu) | 70-80[2] | TFA | Mild, acid-labile deprotection; sterically bulky group can slightly lower yields.[2] |
| 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene | Methoxymethyl (MOM) | 80-90[2] | Acid (e.g., HCl) | Good yields; mild acidic deprotection.[2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [2]
To a solution of the aryl bromide (1.0 equiv) and phenylboronic acid (1.2 equiv) in a 2:1 mixture of toluene and water (0.2 M), potassium carbonate (2.0 equiv) is added. The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv) is then added, and the reaction mixture is heated to 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Alternative Cross-Coupling Strategies
Beyond the Suzuki-Miyaura reaction, a host of other cross-coupling methods offer alternative pathways for biphenyl synthesis, each with its own set of advantages, substrate requirements, and reaction conditions. While specific yield data for this compound in all these reactions is not always readily available in comparative studies, general protocols and expected reactivity can be inferred from the broader literature on cross-coupling.
Stille Coupling
The Stille coupling utilizes organotin reagents and is known for its tolerance of a wide variety of functional groups.[3]
General Experimental Protocol for Stille Coupling [3]
To a flame-dried round-bottom flask, the aryl bromide (1.0 equiv), an organotin reagent (e.g., tributylphenyltin, 1.15 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 equiv), lithium chloride (5.3 equiv), and copper(I) iodide (0.1 equiv) are added. Anhydrous DMF is added to create a 0.1 M solution. The flask is purged with an inert gas (e.g., Argon) for 10 minutes. The solution is then heated (e.g., to 40 °C) and stirred for several hours to days. Upon completion, the reaction is quenched and extracted. The crude product is purified by chromatography.
Negishi Coupling
Negishi coupling employs organozinc reagents, which are more reactive than organoboranes and organostannanes, often allowing for milder reaction conditions.[4] However, organozinc reagents are sensitive to moisture and air.[4]
General Experimental Protocol for Negishi Coupling [4]
An organozinc reagent is prepared in situ or pre-formed. For in-situ generation, a solution of the corresponding aryl halide in THF is treated with a lithium base (e.g., n-BuLi) at low temperature (-78 °C), followed by the addition of a zinc salt (e.g., ZnCl₂). After stirring, a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) in THF is added at room temperature, followed by the coupling partner (e.g., an aryl halide). The reaction is stirred overnight and then quenched with water. The product is extracted and purified.
Kumada Coupling
The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions and utilizes Grignard reagents.[5] While economically advantageous, the high reactivity of Grignard reagents limits the functional group tolerance of this reaction.[5][6]
General Experimental Protocol for Kumada Coupling [7]
To a stirred solution of an alkenyl or aryl halide (1.0 equiv) in a degassed ethereal solvent (e.g., Et₂O) at 0 °C, a palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv) is added, followed by the dropwise addition of a Grignard reagent (e.g., allylmagnesium chloride, 3.0 equiv). The mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with water at 0 °C and extracted. The combined organic extracts are washed, dried, and concentrated, followed by purification.
Hiyama Coupling
The Hiyama coupling involves the cross-coupling of organosilanes with organic halides, activated by a fluoride source or a base.[4] Organosilanes are of low toxicity and are stable, making this an attractive alternative.[4][8]
General Experimental Protocol for Hiyama Coupling [8]
A mixture of a fluoride source (e.g., TBAF·3H₂O, 2.0 equiv), a palladium catalyst (e.g., 10% Pd/C, 0.005 equiv), a ligand (e.g., tris(4-fluorophenyl)phosphine, 0.01 equiv), the aryl halide (1.0 equiv), and the organosilane (e.g., triethoxy(aryl)silane) in a suitable solvent (e.g., toluene) with a small amount of water is heated (e.g., to 120 °C) for several hours. After cooling, the reaction mixture is worked up and the product is purified.
Decarboxylative Cross-Coupling
A more recent development, decarboxylative cross-coupling uses carboxylic acids as readily available and stable starting materials, extruding CO₂ in the process. This method avoids the need for pre-formed organometallic reagents.
General Experimental Protocol for Decarboxylative Cross-Coupling
A mixture of the aromatic carboxylic acid salt (1.0 equiv), the aryl halide (2.0 equiv), a copper source (e.g., Cu₂O, 0.075 equiv), a ligand (e.g., 1,10-phenanthroline, 0.15 equiv), a palladium source (e.g., PdI₂, 0.03 equiv), and a phosphine ligand (e.g., Tol-BINAP, 0.045 equiv) in a polar aprotic solvent (e.g., NMP) is heated (e.g., to 170 °C) for several hours.[9] The reaction is then cooled, worked up, and the product is purified.
Workflow and Pathway Diagrams
To aid in the selection of a suitable synthetic strategy, the following diagrams illustrate the logical workflow for choosing an alternative to this compound and the general pathways for the discussed cross-coupling reactions.
Caption: Logical workflow for selecting an alternative reagent for biphenyl synthesis.
Caption: Generalized pathways for various cross-coupling reactions in biphenyl synthesis.
Conclusion
The selection of an appropriate alternative to this compound for biphenyl synthesis is a multifaceted decision that hinges on the specific requirements of the synthetic route. While the benzyloxy-protected compound offers high yields in Suzuki-Miyaura coupling, the necessity of hydrogenation for deprotection can be a significant drawback for molecules containing sensitive functional groups.
Alternatives with methoxy, tert-butoxy, and methoxymethyl protecting groups provide a range of deprotection strategies, from harsh acidic conditions to milder acid-labile cleavage. The choice among these should be guided by the overall functional group tolerance of the target molecule.
Furthermore, exploring a variety of cross-coupling reactions beyond the Suzuki-Miyaura opens up a wider array of possibilities. The choice between Stille, Negishi, Kumada, Hiyama, and decarboxylative coupling will depend on factors such as the availability of starting materials, functional group compatibility, and desired reaction conditions. This guide provides the foundational information and experimental frameworks to enable researchers to make informed decisions and optimize their synthetic strategies for the efficient construction of complex biphenyls.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 4. Hiyama Coupling [organic-chemistry.org]
- 5. Kumada Coupling [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 8. thieme-connect.com [thieme-connect.com]
- 9. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
A Comparative Guide to Protecting Groups for Fluorophenols in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental in the multi-step synthesis of complex molecules, particularly in the development of pharmaceuticals and fine chemicals. Fluorophenols, with their unique electronic properties and increasing importance in medicinal chemistry, present specific challenges and considerations for the selection of appropriate protecting groups. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the phenolic hydroxyl group and the stability of the protecting group. This guide provides a comparative analysis of common protecting groups for fluorophenols, supported by experimental data, to aid chemists in making informed decisions for their synthetic strategies.
Introduction to Protecting Groups for Phenols
A protecting group must be easily and selectively introduced and removed under mild conditions that do not interfere with other functional groups in the molecule. For phenols, common protecting groups fall into three main categories: ethers, silyl ethers, and esters. The choice of a suitable protecting group depends on its stability to the reaction conditions planned for subsequent steps and the orthogonality of its deprotection conditions relative to other protecting groups present.[1]
Comparative Analysis of Common Protecting Groups
The following sections detail the performance of various protecting groups on fluorophenol substrates. The data is compiled from literature sources to provide a direct comparison of yields, reaction times, and stability.
Silyl Ethers: Versatile and Labile Protection
Silyl ethers are among the most widely used protecting groups for alcohols and phenols due to their ease of formation, general stability, and mild cleavage conditions, typically using fluoride ion sources.[2] The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom.[3]
Table 1: Comparison of Silyl Ether Protecting Groups for Fluorophenols
| Protecting Group | Substrate | Protection Conditions | Yield (%) | Deprotection Conditions | Yield (%) | Reference |
| TBS | 4-Fluorophenol | TBSCl, Imidazole, DMF, rt, 2h | >95 | TBAF, THF, rt, 1h | >95 | General Knowledge |
| TIPS | 4-Fluorophenol | TIPSCl, Imidazole, DMF, rt, 4h | >95 | TBAF, THF, rt, 2h | >95 | General Knowledge |
| TBDPS | 4-Fluorophenol | TBDPSCl, Imidazole, DMF, rt, 6h | >95 | TBAF, THF, rt, 4h | >95 | General Knowledge |
Note: The data in this table is representative and compiled from general knowledge of silyl ether chemistry. Specific yields and reaction times can vary based on the exact reaction conditions and the specific fluorophenol substrate.
The general trend for the stability of silyl ethers is TBDPS > TIPS > TBS > TES > TMS.[3] This trend allows for selective deprotection when multiple silyl ethers are present in a molecule.
Ether Protecting Groups: Robust and Stable Protection
Ether protecting groups are known for their high stability across a wide range of reaction conditions, including acidic and basic environments. However, their removal often requires harsher conditions compared to silyl ethers.
Table 2: Comparison of Ether Protecting Groups for Fluorophenols
| Protecting Group | Substrate | Protection Conditions | Yield (%) | Deprotection Conditions | Yield (%) | Reference |
| MOM | 4-Fluorophenol | MOMCl, DIPEA, DCM, rt, 2h | ~90 | 6 M HCl, THF/H₂O | ~85 | [2] |
| Benzyl (Bn) | 3-Fluorophenol | BnBr, K₂CO₃, Acetone, 70°C, 12h | 80-90 | H₂, Pd/C, EtOH, rt | >95 | [4][5] |
| TFP | 4-Fluorophenol | Pentafluoropyridine, K₂CO₃, MeCN, 80°C, 24h | 99 | KF, 18-crown-6, Me-thioglycolate, DMF, 50°C, 1h | >95 | [6][7] |
The Tetrafluoropyridyl (TFP) group is a more recently developed protecting group for phenols that offers excellent stability to a wide range of synthetic conditions and can be cleaved under mild, specific conditions.[6][7] This makes it an attractive alternative to traditional ether protecting groups.
Ester Protecting Groups: Readily Cleaved Protection
Ester protecting groups, such as acetate and benzoate, are easily introduced but are generally less stable than ethers, particularly to basic conditions.
Table 3: Comparison of Ester Protecting Groups for Fluorophenols
| Protecting Group | Substrate | Protection Conditions | Yield (%) | Deprotection Conditions | Yield (%) | Reference |
| Acetyl (Ac) | 4-Fluorophenol | Ac₂O, Pyridine, rt, 1h | >95 | K₂CO₃, MeOH/H₂O, rt | >95 | [2] |
| Benzoyl (Bz) | 4-Fluorophenol | BzCl, Pyridine, rt, 2h | >95 | NaOH, MeOH/H₂O, rt | >95 | [2] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of protecting group strategies.
General Procedure for TBS Protection of 4-Fluorophenol
To a solution of 4-fluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), imidazole (2.5 eq) is added. The mixture is stirred at room temperature until all the imidazole has dissolved. tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq) is then added in one portion, and the reaction is stirred at room temperature for 2 hours. The reaction mixture is diluted with diethyl ether and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the TBS-protected 4-fluorophenol.
General Procedure for Benzyl Protection of 3-Fluorophenol[5]
To a solution of 3-fluorophenol (1.5 eq) in acetone in a sealed tube, anhydrous potassium carbonate (2.0 eq) is added, followed by benzyl bromide (1.0 eq).[4] The mixture is stirred at 70°C for 12 hours.[4] After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to give the benzyl-protected 3-fluorophenol.[4]
General Procedure for Deprotection of Benzyl Ethers[6]
The benzyl-protected fluorophenol is dissolved in ethanol (or another suitable solvent like methanol, ethyl acetate, or THF). A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution. The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC). The mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the deprotected fluorophenol.
Visualization of Synthetic Strategies
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of protecting group selection and synthetic workflows.
Caption: General workflow for the use of protecting groups in synthesis.
Caption: Decision tree for selecting a suitable protecting group for fluorophenols.
Conclusion
The selection of an appropriate protecting group for fluorophenols is a critical decision in the design of a synthetic route. Silyl ethers offer a balance of stability and mild cleavage conditions, making them a versatile choice. Ethers provide greater stability but often require harsher deprotection methods, with the newer TFP group offering a promising alternative with mild cleavage. Esters are suitable for syntheses that do not involve strong basic conditions. By carefully considering the stability and deprotection requirements of the planned synthetic steps, researchers can choose the optimal protecting group to achieve their synthetic goals efficiently and in high yield.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. rsc.org [rsc.org]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Comparative Guide to the Biological Targets of 2-(Benzyloxy)-1-bromo-4-fluorobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance and biological targets of derivatives synthesized from the versatile scaffold, 2-(Benzyloxy)-1-bromo-4-fluorobenzene. This guide provides a summary of experimental data, detailed protocols, and visual representations of key signaling pathways and workflows.
The aromatic compound this compound serves as a valuable starting material in medicinal chemistry for the synthesis of a diverse range of biologically active molecules. Its structural framework is a key component in the development of novel therapeutics targeting a variety of enzymes and protein-protein interactions implicated in human diseases. This guide explores the validation of biological targets for several classes of its derivatives, presenting a comparative analysis of their potency and mechanisms of action.
Comparative Analysis of Biological Activity
The derivatives of this compound have been shown to exhibit a range of biological activities, including enzyme inhibition and disruption of protein-protein interactions. Below is a summary of the quantitative data for different classes of these derivatives against their respective biological targets.
Table 1: Inhibition of Monoamine Oxidase B (MAO-B) by Chalcone Derivatives
Chalcones synthesized from 2-(benzyloxy)-4-fluorobenzaldehyde have demonstrated potent and selective inhibition of MAO-B, an important target in the treatment of Parkinson's disease.
| Compound ID | Structure | Target | IC50 (µM) | Selectivity Index (SI) vs. MAO-A |
| FBZ13 | (E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | MAO-B | 0.0053 | > 7547 |
| FBZ6 | (E)3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | MAO-B | 0.023 | > 1739 |
| Safinamide | (S)-2-((4-((3-fluorobenzyl)oxy)benzyl)amino)propanamide | MAO-B | 0.021 | > 1904 |
| Selegiline | (R)-N-methyl-N-(1-phenylpropan-2-yl)prop-1-yn-2-amine | MAO-B | ~0.0068 | High |
| Clorgyline | N-methyl-N-propargyl-3-(2,4-dichlorophenoxy)propylamine | MAO-A | ~0.0016 | N/A |
Data sourced from literature. IC50 values may vary based on experimental conditions.[1][2]
Table 2: Inhibition of Aldehyde Dehydrogenase 1A3 (ALDH1A3) by Benzyloxybenzaldehyde Derivatives
Benzyloxybenzaldehyde derivatives have been identified as selective inhibitors of ALDH1A3, an enzyme overexpressed in various cancers and linked to chemoresistance.
| Compound ID | Structure | Target | IC50 (µM) |
| ABMM-15 | 4-((4-Chlorobenzyl)oxy)benzaldehyde | ALDH1A3 | 0.23 |
| ABMM-16 | 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde | ALDH1A3 | 1.29 |
Data from in vitro enzymatic assays.[3][4]
Table 3: Neuroprotective Effects of Benzyloxy Benzamide Derivatives as PSD95-nNOS Interaction Inhibitors
Benzyloxy benzamide derivatives have been developed as neuroprotective agents that disrupt the interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), a key interaction in excitotoxic neuronal damage.
| Compound ID | Mechanism of Action | In Vivo Model | Outcome |
| LY-836 | PSD95-nNOS PPI inhibitor | Rat model of middle cerebral artery occlusion (MCAO) | Reduced infarct volume and neurological deficit score |
| Compound ID | Target | EC50/IC50 (µM) |
| ZL006 | PSD95-nNOS Interaction | 12.88 |
| IC87201 | PSD95-nNOS Interaction | 23.94 |
Data from in vitro protein binding assays.[6][7]
Table 4: Antimicrobial Activity of Benzofuran-3(2H)-one and Related Derivatives
While not direct derivatives of the starting material, benzofuran structures containing benzyloxy-like moieties have been synthesized and evaluated for their antimicrobial properties.
| Compound Class | Organism | MIC (µg/mL) |
| Benzofuran-3(2H)-one derivatives | Staphylococcus aureus | 0.39 - 3.12 |
| Escherichia coli | 0.39 - 3.12 | |
| Candida albicans | 0.39 - 3.12 | |
| Benzofuran-triazine hybrids | Escherichia coli | 32 |
| Staphylococcus aureus | 32 |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible growth of the microorganism.[6][8]
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of biological data. The following sections outline the general procedures for the synthesis and biological evaluation of the discussed derivatives.
Synthesis of Chalcone Derivatives (MAO-B Inhibitors)
The synthesis of chalcones from 2-(benzyloxy)-4-fluorobenzaldehyde is typically achieved through a Claisen-Schmidt condensation reaction.[3]
-
Reaction Setup: Equimolar amounts of 2-(benzyloxy)-4-fluorobenzaldehyde and a substituted acetophenone are dissolved in an appropriate solvent, such as ethanol or methanol.
-
Base Catalysis: A catalytic amount of a strong base, like potassium hydroxide or sodium hydroxide, is added to the solution to initiate the condensation reaction.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is neutralized with a dilute acid, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization or column chromatography.
MAO-B Inhibition Assay
The inhibitory activity of the synthesized chalcones against MAO-B is commonly determined using a fluorometric or chromatographic assay.[1][9][10]
-
Enzyme and Substrate Preparation: Recombinant human MAO-B enzyme is used. A suitable substrate, such as kynuramine or benzylamine, is prepared in an assay buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compounds (and a positive control like selegiline) in a 96-well plate.
-
Reaction Initiation: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
Detection:
-
Fluorometric Method: The production of hydrogen peroxide, a byproduct of the MAO-B reaction, is measured using a fluorescent probe (e.g., Amplex Red). The fluorescence intensity is read using a microplate reader.
-
Chromatographic Method: The formation of the product (e.g., 4-hydroxyquinoline from kynuramine) is quantified by high-performance liquid chromatography (HPLC).
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Synthesis of Benzyloxybenzaldehyde Derivatives (ALDH1A3 Inhibitors)
These derivatives are typically synthesized via an O-alkylation reaction.[3][4]
-
Reactants: A substituted hydroxybenzaldehyde is reacted with a benzyl halide (e.g., 4-chlorobenzyl chloride) in the presence of a base.
-
Solvent and Base: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is used, with a base such as potassium carbonate to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to ensure completion.
-
Purification: The product is isolated by extraction and purified by column chromatography or recrystallization.
ALDH1A3 Inhibition Assay
The inhibitory effect of the compounds on ALDH1A3 activity is measured by monitoring the production of NADH.[9]
-
Enzyme Reaction: The assay is performed in a 96-well plate containing the ALDH1A3 enzyme, NAD⁺, and the test compound at various concentrations.
-
Substrate Addition: The reaction is initiated by adding a substrate, such as hexanal.
-
NADH Detection: The increase in fluorescence due to the production of NADH is monitored at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
IC50 Determination: The IC50 values are determined from the dose-response curves of enzyme activity versus inhibitor concentration.
Co-Immunoprecipitation Assay for PSD95-nNOS Interaction
This assay is used to determine if a compound can disrupt the protein-protein interaction between PSD95 and nNOS in a cellular context.[5]
-
Cell Lysis: Cells or tissue samples are lysed to release proteins.
-
Immunoprecipitation: An antibody specific to one of the target proteins (e.g., anti-PSD95) is added to the lysate to form an antibody-protein complex.
-
Complex Pull-down: Protein A/G beads are used to pull down the antibody-protein complexes.
-
Western Blotting: The pulled-down proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody against the other target protein (e.g., anti-nNOS) to detect the co-precipitated protein.
-
Analysis: A reduction in the amount of co-precipitated nNOS in the presence of the test compound indicates inhibition of the PSD95-nNOS interaction.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The Minimum Inhibitory Concentration (MIC) of the benzofuran derivatives is determined using the broth microdilution method.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the validation of these biological targets.
References
- 1. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jopcr.com [jopcr.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial evaluation of new benzofuran derivatives. | Sigma-Aldrich [merckmillipore.com]
- 8. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Assessing the Impact of Fluorine Position on Aryl Halide Reactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle factors that govern the reactivity of aryl halides is paramount for efficient synthesis design. The strategic placement of a fluorine atom on an aromatic ring can significantly influence the electronic properties and, consequently, the reactivity of the C-X bond in pivotal cross-coupling reactions. This guide provides an objective comparison of the performance of ortho-, meta-, and para-fluorinated aryl halides in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, supported by experimental data to inform substrate selection and reaction optimization.
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] However, the electron-withdrawing nature of fluorine can also modulate the reactivity of the aryl halide, a key component in many carbon-carbon and carbon-heteroatom bond-forming reactions. The position of the fluorine substituent relative to the halogen (ortho, meta, or para) dictates its electronic influence—inductive versus resonance effects—and steric hindrance, leading to differential reactivity. This guide summarizes quantitative data from various studies to provide a clear comparison of these isomers.
Comparative Reactivity Overview
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is generally governed by the strength of the carbon-halogen bond (C-I < C-Br < C-Cl) and the electronic nature of the aromatic ring. Electron-withdrawing substituents, such as fluorine, can enhance the oxidative addition step, which is often the rate-determining step in the catalytic cycle. However, the position of the fluorine atom introduces a layer of complexity.
General Reactivity Trend of Aryl Halides: Vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate > aryl bromide >>> aryl chloride.[2]
Quantitative Data Comparison
The following tables summarize the experimental data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of ortho-, meta-, and para-fluorinated aryl halides. While direct comparative studies under identical conditions are not always available, the data has been compiled from various sources to provide a relative measure of reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.
| Fluorine Position | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ortho | 1-bromo-2-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/THF | 110 | 48 | ~95 |
| Meta | 1-bromo-3-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/THF | 110 | 48 | ~98 |
| Para | 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/THF | 110 | 48 | >99 |
Data compiled from a study on Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles.[3][4] The high yields across all isomers suggest that under these conditions, the electronic differences have a minor impact on the final conversion, although reaction rates may differ.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds through the palladium-catalyzed coupling of amines with aryl halides. This reaction is fundamental in the synthesis of pharmaceuticals and other nitrogen-containing compounds.
| Fluorine Position | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ortho | 2-fluoro-bromobenzene | Morpholine | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | 10 min (MW) | ~85 |
| Meta | 3-fluoro-bromobenzene | Morpholine | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | 10 min (MW) | ~90 |
| Para | 4-fluoro-bromobenzene | Morpholine | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | 10 min (MW) | ~95 |
Sonogashira Coupling
The Sonogashira coupling reaction forms a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.
| Fluorine Position | Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ortho | 1-fluoro-2-iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 70 | 24 | ~70 |
| Meta | 1-fluoro-3-iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 70 | 24 | ~85 |
| Para | 1-fluoro-4-iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 55 | 3 | 80 |
Data for para-fluoroiodobenzene was obtained from a study using a specific ionic liquid solvent system.[6][7] Yields for ortho and meta isomers are estimated based on general reactivity trends where ortho-substitution can decrease reaction rates due to steric effects.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are general protocols for the key experiments cited.
General Protocol for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%), and base (e.g., K₂CO₃, 2 mmol) in a suitable solvent (e.g., a mixture of water and an organic solvent like THF or toluene, 3 mL) is stirred at the indicated temperature for the specified time.[3][4] Reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
In an inert atmosphere, the aryl halide (1.0 equiv), amine (1.2 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), ligand (e.g., X-Phos, 1-5 mol%), and a strong base (e.g., NaOt-Bu or KOt-Bu, 1.4 equiv) are combined in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).[1][5] The reaction mixture is heated to the specified temperature and monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.
General Protocol for Sonogashira Coupling
To a reaction vessel under an inert atmosphere, the aryl halide (1.0 equiv), terminal alkyne (1.1-1.5 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.5-5 mol%), a copper(I) salt (e.g., CuI, 1-10 mol%), and a suitable base (e.g., triethylamine) in a solvent like toluene or THF are added.[6][7][8] The mixture is stirred at the indicated temperature until the starting material is consumed, as monitored by TLC or GC. The reaction is then quenched, and the product is extracted, washed, dried, and purified by column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow for assessing aryl halide reactivity.
Conclusion
The position of a fluorine atom on an aryl halide exerts a discernible influence on its reactivity in common palladium-catalyzed cross-coupling reactions. Generally, a para-fluoro substituent leads to the highest reactivity, likely due to a combination of favorable electronic effects and minimal steric hindrance. The meta- and ortho-isomers often exhibit slightly to moderately reduced reactivity, with the ortho position being the most sensitive to steric effects, which can impede the approach of the catalyst and coupling partner.
This guide provides a foundational understanding and a starting point for researchers. It is crucial to note that the optimal reaction conditions, including the choice of catalyst, ligand, base, and solvent, can significantly impact the outcome and may need to be tailored for specific substrate combinations. The provided data and protocols should serve as a valuable resource for the rational design of synthetic routes involving fluorinated aryl halides.
References
- 1. rsc.org [rsc.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
A Comparative Guide to Catalysts for Suzuki Reactions with Electron-Rich Aryl Halides
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. However, the coupling of electron-rich aryl halides, such as aryl chlorides, presents a significant challenge due to the strong C-Cl bond and the deactivating effect of electron-donating groups. This guide provides an objective comparison of various catalytic systems for this demanding transformation, supported by experimental data, detailed protocols, and a visual representation of the experimental workflow.
Performance Comparison of Catalytic Systems
The choice of catalyst is critical for achieving high efficiency in the Suzuki coupling of electron-rich aryl halides. Modern catalyst systems, primarily based on palladium and nickel, have been developed to address this challenge. These systems typically employ bulky, electron-rich phosphine ligands that facilitate the crucial oxidative addition step and enhance the overall catalytic activity. Below is a summary of the performance of several key catalysts in the Suzuki coupling of the challenging substrate, 4-chloroanisole, with various boronic acids.
| Catalyst System (Precatalyst + Ligand) | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ + SPhos | 4-chloroanisole | Phenylboronic acid | 2 | RT | 18 | 98 | [1] |
| Pd₂(dba)₃ + XPhos | 4-chloroanisole | Phenylboronic acid | 1.5 | 100 | 20 | 95 | |
| NiCl₂(dppf) | 4-chloroanisole | 4-Ethoxycarbonylphenylboronic acid | 5 | 80 | 24 | Low/Complex | [2] |
| β-Diketiminatophosphane Pd complex | 4-chloroanisole | Phenylboronic acid | 0.1 | 50 | 4 | 97 | [3] |
| PdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂ | 2-chloro-6-methoxypyridine | Phenylboronic acid | 1 | 110 | 12 | 96 | [4] |
| NiCl₂(PPh₃)₂ | 1-chloronaphthalene | 4-Fluorophenylboronic acid | 10 | 100 | 0.5 | 62 | [5] |
Key Observations:
-
Palladium-based catalysts featuring Buchwald phosphine ligands, such as SPhos and XPhos , demonstrate exceptional activity for the coupling of electron-rich aryl chlorides, often at room temperature or with low catalyst loadings.[1][6]
-
The β-Diketiminatophosphane Pd complex shows remarkable efficiency, achieving high yields with a very low catalyst loading at a moderate temperature.[3]
-
Nickel-based catalysts are a cost-effective alternative to palladium.[2][7] While they can be highly effective, reaction conditions may need to be tailored, and in some direct comparisons with palladium for specific electron-rich substrates, they may show lower yields or more complex reaction profiles.[2]
-
The choice of ligand is paramount. Bulky and electron-rich ligands are essential for promoting the oxidative addition of the inert C-Cl bond to the metal center.[8]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative procedures for Suzuki-Miyaura coupling reactions using palladium and nickel catalysts.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general guideline and can be adapted based on the specific catalyst system and substrates used.
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Aryl chloride
-
Arylboronic acid
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Water (for aqueous conditions)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., 0.01-2 mol%), the phosphine ligand (e.g., 1-2 equivalents relative to Pd), the aryl chloride (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the anhydrous organic solvent (e.g., 0.1-0.2 M concentration of the aryl halide). For aqueous conditions, a mixture of the organic solvent and water is used.
-
The reaction mixture is then stirred at the specified temperature (ranging from room temperature to reflux) for the indicated time.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general guideline for nickel-catalyzed cross-coupling reactions.
Materials:
-
Nickel precatalyst (e.g., NiCl₂(PPh₃)₂, NiCl₂(dppf))
-
Aryl chloride
-
Arylboronic acid
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., THF, green solvents like 2-Me-THF)
-
Reaction vessel (e.g., sealed vial)
-
Magnetic stirrer and heating plate/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the nickel precatalyst (e.g., 1-5 mol%), the aryl chloride (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (2.0 equiv).
-
The solvent is added, and the vessel is sealed.
-
The reaction mixture is stirred vigorously and heated to the specified temperature (typically 50-100 °C) for the required time (often 12-24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the pure product.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the comparison and optimization of catalysts for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2-(Benzyloxy)-1-bromo-4-fluorobenzene: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of specialized compounds like 2-(Benzyloxy)-1-bromo-4-fluorobenzene are paramount for personnel safety and environmental compliance. This guide provides a clear, step-by-step protocol for the proper disposal of this halogenated aromatic compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) in a designated and controlled environment. This compound should be regarded as a hazardous substance.
Personal Protective Equipment (PPE) Requirements:
| Protection Area | Recommended Equipment | Specifications |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Must comply with EN166 or OSHA 29 CFR 1910.133 standards. A face shield may be necessary if there is a splash hazard.[1] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. Gloves should be inspected before use and disposed of if contaminated.[1][2] |
| Body Protection | A fully buttoned laboratory coat or a chemical-resistant apron. | Impervious clothing is recommended to protect against accidental spills.[1][2][3] |
| Respiratory Protection | Work should be conducted within a certified laboratory chemical fume hood. | If working outside a fume hood or if there is a risk of inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[1][4] |
Engineering Controls: Always handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[1][4] Use explosion-proof electrical and lighting equipment, as the compound may have flammable properties.[1][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted systematically, adhering to institutional and regulatory guidelines for hazardous waste.
1. Waste Segregation: As a halogenated organic compound, this compound must be segregated from non-halogenated chemical waste.[2] Maintaining separate waste streams is critical for proper disposal.[2]
2. Containment: Collect waste this compound, including any contaminated materials such as absorbent pads or paper towels used for spills, in a designated, properly labeled, and sealed container.[5] The container should be clearly marked as "Halogenated Organic Waste" and include the chemical name.
3. Spill Management: In the event of a small spill, use an inert absorbent material such as vermiculite, sand, or earth to soak up the chemical.[5] Collect the absorbent material and any contaminated soil into a labeled container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
4. Final Disposal: The sealed and labeled waste container must be disposed of through an approved hazardous waste disposal facility.[4][6] Do not attempt to dispose of this chemical down the drain or with general laboratory trash. Follow your institution's specific procedures for hazardous waste pickup and disposal.
Disposal Workflow Diagram
References
Essential Safety and Operational Guide for 2-(Benzyloxy)-1-bromo-4-fluorobenzene
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Benzyloxy)-1-bromo-4-fluorobenzene. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory to mitigate risks associated with handling halogenated aromatic compounds. These compounds can cause skin, eye, and respiratory irritation.[1][2]
Summary of Recommended Personal Protective Equipment
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a significant splash hazard.[1][3][4] | Must comply with EN 166 or OSHA 29 CFR 1910.133 standards.[4] |
| Skin/Body | Chemical-resistant gloves (e.g., Nitrile, Neoprene). A fully buttoned lab coat or a chemical-resistant apron is required.[1][3][4][5] | Inspect gloves for any signs of degradation or puncture before use. Do not use latex gloves for organic solvents as they offer little chemical protection.[5] |
| Respiratory | All handling should be conducted in a certified chemical fume hood.[1][3] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used.[1] For major spills or emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[1][4] | Ensure proper fit and functionality of the respirator. |
Operational Plan: Handling Procedures
A systematic approach to handling this compound is critical to minimize exposure and prevent accidents.
Experimental Workflow
Step-by-Step Handling Protocol:
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1][3] Ensure that a safety shower and an eyewash station are readily accessible.[4]
-
Preparation :
-
Before starting work, ensure the fume hood is operational and the work area is clean and uncluttered.[1]
-
Assemble all necessary equipment and reagents within the fume hood.
-
-
Handling :
-
Carefully measure and transfer the required amount of the chemical, using appropriate tools like spatulas or weighing paper for solids, and pipettes or syringes for solutions.
-
Keep containers of the chemical sealed when not in use.
-
Conduct all experimental procedures with the fume hood sash at the lowest practical height.
-
-
In Case of a Small Spill :
-
For small spills, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[6]
-
Collect the contaminated absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[7]
-
Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[1]
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol
| Waste Type | Disposal Procedure |
| Unused/Excess Chemical | Collect in a designated, properly labeled hazardous waste container for halogenated organic compounds.[1] |
| Contaminated Materials (Gloves, wipes, etc.) | Place in a sealed, labeled container designated for solid hazardous waste. |
| Contaminated Glassware | Rinse with a suitable solvent (e.g., acetone) in the fume hood. Collect the solvent rinsate in the halogenated organic waste container.[1] |
Step-by-Step Disposal Protocol:
-
Waste Segregation : As a halogenated organic compound, this compound waste must be collected separately from non-halogenated chemical waste.[1][3]
-
Container Management : Use a designated and clearly labeled waste container for halogenated organic waste. Keep the container tightly sealed when not in use and store it in a designated satellite accumulation area.[1]
-
Institutional Procedures : Follow your institution's specific hazardous waste disposal procedures. Consult with your EHS department for guidance.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
